TKB245
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H35F4N5O5S |
|---|---|
分子量 |
653.7 g/mol |
IUPAC名 |
(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C30H35F4N5O5S/c1-28(2,3)22(38-27(44)30(32,33)34)26(43)39-12-14-18(29(14,4)5)20(39)24(42)36-16(11-13-9-10-35-23(13)41)21(40)25-37-19-15(31)7-6-8-17(19)45-25/h6-8,13-14,16,18,20,22H,9-12H2,1-5H3,(H,35,41)(H,36,42)(H,38,44)/t13-,14-,16-,18-,20-,22+/m0/s1 |
InChIキー |
UGXSZZAITMURED-MCUUEWDYSA-N |
異性体SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C4=NC5=C(C=CC=C5S4)F)C |
正規SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)C4=NC5=C(C=CC=C5S4)F)C |
製品の起源 |
United States |
Foundational & Exploratory
TKB245: A Potent Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro)
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of TKB245, a novel and potent small-molecule inhibitor targeting the main protease (Mpro) of SARS-CoV-2. This compound demonstrates significant promise as a therapeutic agent against COVID-19 due to its high potency in inhibiting viral replication across various strains of the virus. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biochemical and antiviral properties.
Core Mechanism of Action
This compound is an orally available 4-fluoro-benzothiazole-containing small molecule that specifically targets the enzymatic activity of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[3][4] By inhibiting Mpro, this compound effectively halts the viral replication process.[3]
The primary mechanism of action of this compound is the formation of a covalent bond with the catalytic cysteine residue (Cys145) located in the active site of Mpro.[1] This irreversible interaction is facilitated by the 4-fluorobenzothiazolyl ketone moiety of this compound, which acts as an electrophilic warhead.[1] Structural analysis through X-ray crystallography has confirmed that this compound binds within the active-site cavity of Mpro, leading to this covalent modification of Cys145.[1][5]
An additional key aspect of this compound's mechanism is its ability to promote the dimerization of Mpro.[1][2] The catalytically active form of Mpro is a dimer, and stabilization of this conformation can influence its enzymatic activity. Native mass spectrometric analysis has revealed that the binding of this compound to Mpro encourages the formation of the dimeric state.[2][5]
Quantitative Inhibitory and Antiviral Activity
This compound has demonstrated potent inhibitory activity against purified SARS-CoV-2 Mpro and robust antiviral activity in cell-based assays. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value (µM) | Cell Line / Condition | Reference |
| IC50 | 0.007 | Enzymatic Assay | [1] |
| 0.0012 | Enzymatic Assay (ancestral WK-521) | [5] | |
| EC50 | 0.03 | VeroE6 cells | [1] |
| 0.014 - 0.056 | Various SARS-CoV-2 Variants | [2][5] | |
| CC50 | > 100 | VeroE6, HeLa-ACE2-TMPRSS2, A549-ACE2-TMPRSS2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of this compound.
In Vitro Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound compound
-
DMSO (for compound dilution)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a solution of recombinant SARS-CoV-2 Mpro to each well.
-
Add the diluted this compound or DMSO (as a control) to the wells containing Mpro.
-
Incubate the plate at 37°C for 30 minutes to allow for the interaction between the inhibitor and the enzyme.[6]
-
Initiate the enzymatic reaction by adding the FRET-based Mpro substrate to each well.[6]
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an Edans/Dabcyl pair) over time.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay
This protocol outlines a method to evaluate the antiviral efficacy of this compound against SARS-CoV-2 in a cell culture model.
Materials:
-
VeroE6 cells (or other susceptible cell lines like HeLa-ACE2-TMPRSS2 or A549-ACE2-TMPRSS2)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
This compound compound
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
Biosafety Level 3 (BSL-3) facility and procedures
Procedure:
-
Seed VeroE6 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted this compound or medium alone (as a control).
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a period sufficient to observe cytopathic effects (CPE) in the virus control wells (typically 48-72 hours).
-
Assess the antiviral activity by quantifying the viral-induced CPE or by measuring the viral RNA load in the supernatant using RT-qPCR.
-
For cytotoxicity assessment (CC50), treat uninfected cells with the same serial dilutions of this compound and measure cell viability using an MTT assay.[2]
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
Conclusion
This compound is a highly potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, centered on the covalent modification of the catalytic Cys145 residue and the promotion of Mpro dimerization, effectively shuts down viral replication.[1][2] The robust in vitro and cell-based activity of this compound against a wide range of SARS-CoV-2 variants underscores its potential as a valuable therapeutic candidate for the treatment of COVID-19.[1][2] Further preclinical and clinical development of this compound is warranted to fully evaluate its safety and efficacy profile.
References
- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sfu.ca [sfu.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
TKB245: A Covalent Inhibitor of SARS-CoV-2 Main Protease
An In-depth Technical Guide on the Covalent Binding Mechanism and Preclinical Profile of a Potent Antiviral Candidate
This technical guide provides a comprehensive overview of TKB245, a novel and potent small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro). This compound distinguishes itself through a covalent binding mechanism to the catalytic cysteine residue (Cys145) of Mpro, leading to effective inhibition of viral replication. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative data, experimental methodologies, and the underlying mechanism of action of this compound.
Introduction
The main protease of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1] Its highly conserved nature and vital role make it an attractive target for antiviral drug development.[2] this compound is a 4-fluoro-benzothiazole-containing small molecule that has demonstrated significant potency against SARS-CoV-2, including various variants of concern.[3][4] Structural and biochemical analyses have confirmed that this compound acts as a covalent inhibitor, forming a stable bond with the Cys145 residue in the active site of Mpro.[3][4]
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data, highlighting its potency and favorable pharmacokinetic properties. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Target | IC50 (µM) | EC50 (µM) in VeroE6 cells | CC50 (µM) in various cell lines |
| This compound | SARS-CoV-2 Mpro | 0.007 [3] | 0.03 [3] | > 100[5] |
| TKB248 | SARS-CoV-2 Mpro | 0.074[3] | 0.22[3] | > 100[5] |
| Nirmatrelvir | SARS-CoV-2 Mpro | - | > this compound's EC50[3] | - |
| Molnupiravir | SARS-CoV-2 RdRp | - | > this compound's EC50[3] | - |
| Ensitrelvir | SARS-CoV-2 Mpro | - | > this compound's EC50[3] | - |
Table 2: Antiviral Activity of this compound against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | EC50 (µM)[4] |
| Alpha | 0.014 - 0.056 |
| Beta | 0.014 - 0.056 |
| Gamma | 0.014 - 0.056 |
| Delta | 0.014 - 0.056 |
| Kappa | 0.014 - 0.056 |
| Omicron | 0.014 - 0.056 |
Table 3: Pharmacokinetic Properties of this compound in Human Liver-Chimeric (PXB) Mice
| Compound | Oral Half-life (h)[3] | Oral Bioavailability (%)[3] |
| This compound | 3.82 | 48 |
| TKB248 | 4.34 | 72 |
Mechanism of Action: Covalent Binding to Cys145
The inhibitory activity of this compound is attributed to its ability to form a covalent bond with the catalytic Cys145 residue of the SARS-CoV-2 main protease.[3][4] This irreversible interaction effectively inactivates the enzyme, thereby halting the proteolytic processing of viral polyproteins necessary for replication.[1]
Structural analysis has revealed that the 4-fluorobenzothiazole moiety of this compound plays a pivotal role in its potent activity.[3] This group is directed towards the solvent, while the core of the molecule establishes interactions within the active site cavity.[4] The formation of the covalent bond between this compound and Cys145 has been unequivocally confirmed through X-ray crystallography and native mass spectrometry.[3][4] Furthermore, binding of this compound has been shown to promote the dimerization of Mpro, a process essential for its catalytic activity.[3]
Figure 1. Covalent binding of this compound to Cys145 of Mpro.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Mpro Enzymatic Assay
This assay quantifies the inhibitory activity of this compound against the SARS-CoV-2 main protease.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound and control compounds
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Dispense a small volume of the compound dilutions into the assay plate.
-
Add recombinant Mpro to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the specific fluorogenic substrate).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
This assay determines the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular context.
-
Reagents and Materials:
-
VeroE6, HeLa-ACE2-TMPRSS2, or A549-ACE2-TMPRSS2 cells
-
SARS-CoV-2 virus stock (e.g., ancestral strain or variants of concern)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound and control compounds
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or immunostaining for viral antigens)
-
-
Procedure:
-
Seed the appropriate cell line in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, quantify the extent of viral replication using a suitable method (e.g., measure viral RNA in the supernatant by RT-qPCR or assess cytopathic effect).
-
Determine the EC50 value by plotting the percentage of viral inhibition as a function of compound concentration.
-
In parallel, assess cell viability in the presence of the compounds (without virus) to determine the CC50 value.
-
X-ray Crystallography
This technique provides a high-resolution three-dimensional structure of this compound in complex with Mpro, confirming the covalent bond formation.
-
Procedure Overview:
-
Co-crystallize recombinant Mpro with an excess of this compound. This typically involves mixing the purified protein and the compound and setting up crystallization trials using various precipitating agents.
-
Harvest the resulting crystals and cryo-protect them.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known Mpro structure as a search model.
-
Refine the structure and build the this compound molecule into the electron density map. The presence of a clear electron density link between the sulfur atom of Cys145 and the inhibitor confirms the covalent bond. The PDB ID for the this compound-Mpro complex is 8DOX.[5]
-
Native Mass Spectrometry
This method confirms the covalent modification of Mpro by this compound and can provide insights into the stoichiometry of the complex and its effect on dimerization.
-
Procedure Overview:
-
Incubate purified Mpro with this compound.
-
Desalt the protein-inhibitor complex to make it compatible with mass spectrometry analysis.
-
Introduce the sample into a mass spectrometer under native conditions (i.e., preserving non-covalent interactions).
-
Acquire mass spectra. The mass of the Mpro-TKB245 complex will be higher than that of the apo-Mpro by the mass of the this compound molecule, confirming covalent adduction.
-
The relative abundance of monomeric and dimeric species can also be monitored to assess the effect of the inhibitor on Mpro dimerization.
-
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 4. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TKB245: A Potent Covalent Inhibitor of SARS-CoV-2 Main Protease
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a Promising Antiviral Candidate
Abstract
The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro or 3CLpro) emerged as a prime target for drug development due to its essential role in viral replication. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of TKB245, a novel, orally available small molecule inhibitor of SARS-CoV-2 Mpro. This compound has demonstrated potent and broad-spectrum activity against various SARS-CoV-2 variants in preclinical models. This document is intended for researchers, scientists, and drug development professionals.
Discovery and Development
This compound was identified through a strategic optimization of previously developed benzothiazole-containing Mpro inhibitors.[1] Researchers at the National Center for Global Health and Medicine in Japan led the effort to enhance the potency and pharmacokinetic properties of earlier lead compounds.[1] The synthesis and evaluation of a series of analogs led to the identification of this compound as a highly potent inhibitor of the SARS-CoV-2 Mpro enzymatic activity.[1]
The development of this compound was part of a broader effort to create more potent and safer antiviral therapeutics for COVID-19.[1] The structural data from co-crystal structures of this compound with Mpro have provided valuable insights into its mechanism of action and have paved the way for further optimization of this class of inhibitors.[1]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary and detailed within patent literature (WO 2023286844), the publicly available scientific literature describes a diversity-oriented synthetic route for this compound derivatives.[2][3] The synthesis of this compound is based on the optimization of previously identified benzothiazole-containing Mpro inhibitors.[1]
The core structure of this compound features a 4-fluoro-benzothiazole moiety, which plays a crucial role in its potent activity.[1] The synthesis involves the strategic assembly of this key fragment with other building blocks to create the final small molecule. Researchers interested in the specific synthetic steps are encouraged to consult the aforementioned patent literature.
Mechanism of Action
This compound is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a cysteine protease that is essential for the replication of the virus. It functions by cleaving the viral polyproteins into individual functional proteins.
The mechanism of action of this compound involves the following key steps:
-
Binding to the Active Site: this compound binds to the active-site cavity of Mpro.[1]
-
Covalent Bond Formation: The 4-fluorobenzothiazolyl ketone moiety of this compound forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1]
-
Inhibition of Proteolytic Activity: This covalent modification inactivates the enzyme, preventing it from processing the viral polyproteins.
-
Blockade of Viral Replication: The inhibition of Mpro ultimately blocks the replication of SARS-CoV-2.[1]
Binding studies have also revealed that this compound promotes the dimerization of Mpro.[1]
Quantitative Preclinical Data
This compound has demonstrated potent in vitro activity against SARS-CoV-2 and favorable pharmacokinetic properties in animal models.
Table 1: In Vitro Activity of this compound
| Parameter | Value (µM) | Cell Line | Notes |
| IC50 (Mpro Enzymatic Assay) | 0.007[1] | - | Specific inhibition of SARS-CoV-2 Mpro enzymatic activity. |
| EC50 (Antiviral Assay) | 0.03[1] | VeroE6 | Potent antiviral activity in a cell-based assay. |
| EC50 vs. Variants | 0.014 - 0.056[4][5][6] | - | Comparably active against Alpha, Beta, Gamma, Delta, Kappa, and Omicron variants. |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Animal Model |
| Oral Half-life (t1/2) | 3.82 hours[1] | Oral | Human liver-chimeric (PXB) mice. |
| Oral Bioavailability | 48%[1] | Oral | Human liver-chimeric (PXB) mice. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
SARS-CoV-2 Mpro Enzymatic Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the main protease.
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add 20 µL of Mpro solution (e.g., 20 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Mpro fluorogenic substrate (e.g., 20 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Calculate the initial reaction velocities (slopes of the linear phase of the fluorescence curves).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (VeroE6 Cells)
This assay evaluates the ability of this compound to inhibit SARS-CoV-2 replication in a cellular context.
Materials:
-
VeroE6 cells
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
SARS-CoV-2 virus stock
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed VeroE6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound dilutions.
-
Incubate for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability by adding a cell viability reagent (e.g., CellTiter-Glo®) and measuring luminescence. The reduction in virus-induced cytopathic effect (CPE) is proportional to the antiviral activity.
-
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development. There are no publicly disclosed clinical trials for this compound. The promising preclinical data suggest that this compound is a strong candidate for further development and potential evaluation in human clinical trials.
Conclusion
This compound is a novel and potent covalent inhibitor of the SARS-CoV-2 main protease. Its discovery through the optimization of earlier lead compounds has resulted in a molecule with significant antiviral activity against a broad range of SARS-CoV-2 variants. The favorable pharmacokinetic profile observed in preclinical studies further supports its potential as an orally available therapeutic for COVID-19. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its continued development. Further investigation, including formal clinical trials, will be necessary to determine the safety and efficacy of this compound in humans.
References
- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2- carbonyl Moieties|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 3. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of T-245 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TKB245, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), and its analogs. This compound and its derivatives represent a promising class of antiviral candidates, and understanding their SAR is crucial for the development of next-generation therapeutics against COVID-19 and future coronavirus outbreaks.
Introduction
The SARS-CoV-2 main protease (Mpro), a cysteine protease also known as 3C-like protease (3CLpro), is essential for the replication of the virus. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. This compound emerged from the optimization of benzothiazole-containing Mpro inhibitors and has demonstrated potent activity against SARS-CoV-2. This guide will delve into the chemical features that govern the inhibitory activity of this compound and its analogs, providing a comprehensive overview for researchers in the field.
Mechanism of Action
This compound and its analogs act as covalent inhibitors of the SARS-CoV-2 Mpro. The mechanism involves the formation of a covalent bond between the electrophilic ketone of the inhibitor and the catalytic cysteine residue (Cys145) in the Mpro active site. This covalent modification inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting viral replication.[1] The 4-fluorobenzothiazole moiety plays a key role in the potent activity of these compounds.[1]
Figure 1: Mechanism of this compound Inhibition of SARS-CoV-2 Mpro.
Structure-Activity Relationship (SAR)
The following table summarizes the quantitative data for this compound and its key analogs, highlighting the impact of structural modifications on their inhibitory potency and antiviral activity.
| Compound | R Group (P1-P2 Amide) | P1' Moiety | Mpro IC50 (µM) | Antiviral EC50 (µM) (VeroE6 cells) | Oral Half-life (t1/2, h) | Oral Bioavailability (%) |
| This compound | Carbonyl (C=O) | 4-Fluorobenzothiazole | 0.007[1] | 0.03[1] | 3.82[1] | 48[1] |
| TKB248 | Thiocarbonyl (C=S) | 4-Fluorobenzothiazole | 0.074[1] | 0.22[1] | 4.34[1] | 72[1] |
| TKB272 | Carbonyl (C=O) | 5-Fluorobenzothiazole | Not explicitly stated | More potent than this compound | Not available | Not available |
Key SAR Insights:
-
P1' Moiety: The 4-fluorobenzothiazole moiety at the P1' position is a critical determinant of the high potency of this compound and its analogs.[1]
-
P1-P2 Amide Modification: Replacement of the P1-P2 amide with a thioamide (as in TKB248) leads to a slight decrease in inhibitory and antiviral potency but significantly improves pharmacokinetic properties, including a longer oral half-life and higher oral bioavailability.
-
Fluorine Position: Shifting the fluorine atom from the 4-position to the 5-position on the benzothiazole ring (TKB272) can further enhance antiviral activity.
Experimental Protocols
General Synthesis of this compound Analogs
While a detailed step-by-step protocol for the synthesis of this compound is found in the supplementary materials of the primary literature, the general synthetic approach involves the coupling of a P1'-containing fragment with a P1-P2-P3 backbone. A key step is the formation of the bond between the P1' moiety (e.g., 4-fluorobenzothiazole) and the core structure. For thioamide analogs like TKB248, a thionation reagent such as Lawesson's reagent is used to convert the amide to a thioamide.
Figure 2: General Synthetic Workflow for this compound Analogs.
SARS-CoV-2 Mpro Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is commonly used to determine the in vitro inhibitory activity of compounds against Mpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the Mpro cleavage site)
-
Assay buffer (e.g., Tris-HCl, pH 7.3, containing EDTA and DTT)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Add assay buffer to the wells of the 384-well plate.
-
Add the test compounds at various concentrations.
-
Add the recombinant Mpro enzyme to initiate the pre-incubation.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the FRET substrate to start the enzymatic reaction.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
The rate of increase in fluorescence is proportional to the Mpro activity.
-
Calculate the IC50 values by plotting the enzyme inhibition against the inhibitor concentration.
-
Antiviral Cellular Assay
This assay evaluates the ability of the compounds to inhibit viral replication in a cellular context.
-
Reagents and Materials:
-
VeroE6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
96-well plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or an assay to measure cytopathic effect)
-
-
Procedure:
-
Seed VeroE6 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a short period before infection.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 24-48 hours).
-
Assess viral replication by either:
-
RT-qPCR: Extracting RNA from the cell supernatant or cell lysate and quantifying the amount of viral RNA.
-
Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death or using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Calculate the EC50 values by plotting the percentage of viral inhibition against the compound concentration.
-
Downstream Signaling Pathway of Mpro Inhibition
Inhibition of the SARS-CoV-2 main protease (Mpro) has significant downstream consequences on the host cell's signaling pathways, primarily by mitigating the inflammatory response triggered by viral infection. While specific downstream effects of this compound have not been extensively detailed, the general consequences of Mpro inhibition are understood to interfere with viral-induced inflammatory signaling.
Upon infection, SARS-CoV-2 can activate several pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). Activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, contributing to the "cytokine storm" observed in severe COVID-19 cases.
By inhibiting Mpro, this compound and its analogs block the production of functional viral proteins necessary for robust viral replication. Reduced viral replication, in turn, lessens the activation of these host inflammatory pathways, leading to a decrease in the production of inflammatory mediators. This ultimately helps to control the excessive inflammation associated with severe disease.
Figure 3: Downstream Signaling Consequences of Mpro Inhibition by this compound.
Conclusion
This compound and its analogs are a highly promising class of SARS-CoV-2 Mpro inhibitors. The structure-activity relationship studies have revealed key structural features that can be modulated to enhance both potency and pharmacokinetic properties. The 4-fluorobenzothiazole moiety is crucial for high potency, while modifications to the P1-P2 amide bond can significantly improve the drug-like properties of these compounds. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and optimize this chemical scaffold. Future work should focus on expanding the library of analogs to refine the SAR and on conducting in-depth studies to elucidate the specific downstream signaling effects of these potent inhibitors. This will undoubtedly contribute to the development of effective and safe antiviral therapies for COVID-19 and future coronavirus-related threats.
References
Preclinical Evaluation of TKB245: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of TKB245, a potent antiviral agent targeting the SARS-CoV-2 main protease (Mpro). The document details the quantitative data from in vitro and in vivo studies, outlines the experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of the compound's antiviral profile.
Data Presentation: Quantitative Antiviral Activity and Pharmacokinetics
The preclinical development of this compound has yielded significant data supporting its potential as a therapeutic agent against SARS-CoV-2. The following tables summarize the key quantitative findings from enzymatic assays, cell-based antiviral activity studies, and pharmacokinetic profiling.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Main Protease (Mpro) and Viral Replication
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Mpro Enzymatic Inhibition (IC50) | 0.007 µM | Enzymatic Assay | [1] |
| Antiviral Activity (EC50) | 0.03 µM | VeroE6 cells | [1] |
| 0.021 µM | HeLa-ACE2-TMPRSS2 cells | ||
| 0.0027 µM | A549-ACE2-TMPRSS2 cells | ||
| Antiviral Activity against Variants (EC50) | |||
| Alpha | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |
| Beta | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |
| Gamma | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |
| Delta | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |
| Kappa | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |
| Omicron | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |
Table 2: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model
| Animal Model | Challenge Virus | This compound Dosage | Outcome | Reference |
| Human ACE2 Knocked-in Mice | Delta Variant | Not specified | Blocked viral replication | [1] |
| Human ACE2 Knocked-in Mice | Omicron Variant | Not specified | Blocked viral replication | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Value | Animal Model | Reference |
| Half-life (t1/2) | Oral | 3.82 hours | Human liver-chimeric (PXB) mice | [1] |
| Oral Bioavailability | Oral | 48% | Human liver-chimeric (PXB) mice | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound. These protocols are based on established methods for antiviral drug testing.
SARS-CoV-2 Main Protease (Mpro) Enzymatic Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
This compound compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 1 mM TCEP)
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
Add a fixed concentration of recombinant SARS-CoV-2 Mpro to each well of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the example substrate) in a kinetic mode for a specified duration (e.g., 60 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in cell culture.
Materials:
-
VeroE6, HeLa-ACE2-TMPRSS2, or A549-ACE2-TMPRSS2 cells
-
SARS-CoV-2 virus stock (various strains)
-
This compound compound
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
96-well cell culture plates
-
MTT or similar reagent for cell viability assessment
-
Reagents for viral load quantification (e.g., RT-qPCR or plaque assay)
Procedure:
-
Seed the selected cell line in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted this compound or a vehicle control.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, assess cell viability using the MTT assay to determine the cytotoxic concentration 50 (CC50) of this compound.
-
Quantify the viral load in the culture supernatant or cell lysate using RT-qPCR to measure viral RNA levels or by plaque assay to determine infectious virus titers.
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in Human ACE2 Knocked-in Mice
Objective: To evaluate the in vivo antiviral efficacy of this compound in a mouse model of SARS-CoV-2 infection.
Materials:
-
Human ACE2 (hACE2) knocked-in mice
-
SARS-CoV-2 virus stock (e.g., Delta or Omicron variant)
-
This compound compound formulated for in vivo administration
-
Vehicle control
-
Anesthesia for intranasal inoculation
-
Equipment for monitoring clinical signs (e.g., weight, activity)
-
Reagents and equipment for viral titer determination in lung tissue
Procedure:
-
Acclimatize hACE2 mice to the experimental conditions.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at a specified dosage and frequency.
-
Anesthetize the mice and intranasally inoculate them with a defined dose of SARS-CoV-2.
-
Continue the treatment with this compound or vehicle control as per the established schedule.
-
Monitor the mice daily for clinical signs of illness, including weight loss, changes in activity, and respiratory distress.
-
At a predetermined time point post-infection (e.g., 3-5 days), euthanize a subset of mice from each group.
-
Harvest the lungs and homogenize the tissue.
-
Determine the viral titer in the lung homogenates using a plaque assay or RT-qPCR.
-
Compare the viral loads in the lungs of this compound-treated mice to those in the vehicle-treated control group to assess the in vivo antiviral efficacy.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice, including its half-life and oral bioavailability.
Materials:
-
Mice (e.g., human liver-chimeric PXB mice)
-
This compound compound formulated for oral and intravenous (IV) administration
-
Equipment for blood sample collection (e.g., micro-capillary tubes, centrifuge)
-
Analytical instrumentation for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Divide the mice into two groups for oral and IV administration of this compound.
-
Administer a single dose of this compound to each mouse according to its assigned group and route of administration.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to separate the plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of this compound versus time for both oral and IV administration.
-
Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
-
Determine the oral bioavailability by comparing the AUC from the oral administration to the AUC from the IV administration, adjusted for the dose.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical evaluation of this compound.
References
TKB245: An In-depth Technical Guide to its Enzymatic Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
TKB245 is a novel, orally available small molecule that has demonstrated potent inhibitory activity against the main protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This document provides a comprehensive technical overview of the enzymatic inhibition profile of this compound, including its mechanism of action, quantitative inhibitory data, and selectivity. Detailed experimental protocols for the characterization of this compound and the relevant viral processing pathway are also presented.
Introduction
This compound is a 4-fluoro-benzothiazole-containing compound identified through the synthesis and optimization of benzothiazole-containing inhibitors of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2, as it cleaves the viral polyproteins into functional non-structural proteins. Inhibition of Mpro activity blocks viral replication, making it a prime target for antiviral therapeutics. This compound has been shown to specifically inhibit the enzymatic activity of SARS-CoV-2 Mpro and potently block the infectivity and replication of various SARS-CoV-2 strains in cellular and animal models.[1][2]
Enzymatic Inhibition Profile
The primary enzymatic target of this compound is the SARS-CoV-2 main protease (Mpro). This compound acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[1] This irreversible binding effectively inactivates the enzyme.
Quantitative Inhibition Data
The inhibitory potency of this compound has been determined through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value (µM) | Assay Conditions | Reference |
| IC50 | 0.007 | Enzymatic assay against SARS-CoV-2 Mpro | [1] |
| IC50 | 0.0012 | Enzymatic assay against ancestral SARS-CoV-2 WK-521 Mpro | [3] |
Table 1: In Vitro Enzymatic Inhibition of this compound against SARS-CoV-2 Mpro.
| Cell Line | Parameter | Value (µM) | Virus Strain/Variant | Reference |
| VeroE6 | EC50 | 0.03 | Not specified | [1] |
| Various | EC50 | 0.014 - 0.056 | Alpha, Beta, Gamma, Delta, Kappa, Omicron | [2] |
Table 2: Cell-Based Antiviral Activity of this compound.
| Parameter | Value | Species | Reference |
| Oral Half-Life | 3.82 h | Human liver-chimeric (PXB) mice | [1] |
| Oral Bioavailability | 48% | Human liver-chimeric (PXB) mice | [1] |
| CC50 | > 100 µM | VeroE6, HeLa-ACE2-TMPRSS2, A549-ACE2-TMPRSS2 | [3] |
Table 3: Pharmacokinetic and Cytotoxicity Data for this compound.
Selectivity Profile
A critical aspect of a therapeutic agent's profile is its selectivity for the intended target over host proteins.
-
Kinase Selectivity: Based on available data, this compound is a highly specific inhibitor of the SARS-CoV-2 Mpro. There is no current evidence to suggest that this compound possesses inhibitory activity against a broad spectrum of human kinases. Its mechanism of action as a covalent cysteine protease inhibitor is distinct from that of typical kinase inhibitors, which target ATP-binding sites.
-
Human Protease Selectivity: While comprehensive screening against a full panel of human proteases is not publicly available, the high potency of this compound against the viral Mpro suggests a significant degree of selectivity. The substrate recognition sites of viral proteases often differ from those of host cell proteases, providing a basis for selective inhibition. The high CC50 values in human cell lines further indicate a lack of general cytotoxicity that might arise from off-target inhibition of essential host proteases.[3]
Signaling Pathway: SARS-CoV-2 Polyprotein Processing
This compound inhibits a crucial step in the SARS-CoV-2 replication cycle: the processing of viral polyproteins. The viral RNA is translated into two large polyproteins, pp1a and pp1ab, which must be cleaved by viral proteases to release functional non-structural proteins (nsps). Mpro is responsible for the majority of these cleavages. By inhibiting Mpro, this compound prevents the formation of the viral replication and transcription complex, thereby halting viral propagation.
Caption: SARS-CoV-2 Polyprotein Processing and Inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the enzymatic inhibition profile of this compound.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of this compound to inhibit the proteolytic activity of recombinant SARS-CoV-2 Mpro in vitro using a Förster Resonance Energy Transfer (FRET) substrate.
Caption: Workflow for Mpro Enzymatic Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant SARS-CoV-2 Mpro in an appropriate assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Prepare a stock solution of a fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) in DMSO and dilute in the assay buffer.
-
-
Assay Procedure:
-
Dispense the serially diluted this compound or vehicle control (DMSO) into the wells of a microplate.
-
Add the Mpro solution to each well and mix gently.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Mpro fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Antiviral Assay (VeroE6 cells)
This assay evaluates the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular context.
Caption: Workflow for Cell-Based Antiviral Assay.
Protocol:
-
Cell Culture:
-
Seed VeroE6 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
-
Incubation and Endpoint Measurement:
-
Incubate the infected plates for 48-72 hours at 37°C with 5% CO2.
-
Assess the antiviral activity by one of the following methods:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE in each well or use a cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the reduction in virus-induced cell death.
-
Viral RNA Quantification: Isolate RNA from the cell supernatant or cell lysate and perform qRT-PCR to quantify the amount of viral RNA.
-
-
-
Cytotoxicity Assay:
-
In a parallel plate with uninfected cells, treat with the same serial dilutions of this compound.
-
After the same incubation period, assess cell viability to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log-concentration of this compound.
-
Determine the selectivity index (SI) by dividing the CC50 by the EC50.
-
Conclusion
This compound is a potent and specific covalent inhibitor of the SARS-CoV-2 main protease. Its low nanomolar in vitro and cellular inhibitory activity, coupled with favorable pharmacokinetic properties in preclinical models, underscore its potential as a therapeutic candidate for COVID-19. The high selectivity for the viral Mpro and low cytotoxicity in human cell lines suggest a favorable safety profile. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working on this compound and other Mpro inhibitors.
References
- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structural Analysis of TKB245 in Complex with SARS-CoV-2 Main Protease (Mpro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the potent inhibitor TKB245 and the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. The information presented herein is intended to support research and development efforts aimed at designing novel antiviral therapeutics.
Core Findings: this compound-Mpro Interaction
The interaction between this compound and SARS-CoV-2 Mpro has been characterized through enzymatic assays and X-ray crystallography, revealing a potent and specific inhibitory mechanism. This compound is a 4-fluoro-benzothiazole-containing small molecule that demonstrates significant promise as an anti-SARS-CoV-2 therapeutic agent.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| This compound | 0.007 | Enzymatic Assay | [1] |
| TKB248 | 0.074 | Enzymatic Assay | [1] |
Table 1: In vitro enzymatic inhibition of SARS-CoV-2 Mpro by this compound and its analog TKB248. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the enzymatic activity of Mpro by 50%.
| Inhibitor | EC50 (µM) | Cell Line | SARS-CoV-2 Variant | Reference |
| This compound | 0.03 | VeroE6 | Not Specified | [1] |
| This compound | 0.014 - 0.056 | Not Specified | Alpha, Beta, Gamma, Delta, Kappa, Omicron | [2] |
| TKB248 | 0.22 | VeroE6 | Not Specified | [1] |
| TKB248 | 0.070 - 0.430 | Not Specified | Alpha, Beta, Gamma, Delta, Kappa, Omicron | [2] |
Table 2: Cell-based antiviral activity of this compound and TKB248. The half-maximal effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50% in cultured cells.
Structural Insights from X-ray Crystallography
The co-crystal structure of this compound in complex with SARS-CoV-2 Mpro has been solved and is available in the Protein Data Bank (PDB) under the accession code 8DOX .[3] This structural data provides a detailed view of the binding mode and the key molecular interactions that contribute to the potent inhibition.
| Parameter | Value/Description | Reference |
| PDB ID | 8DOX | [3] |
| Resolution | Not explicitly stated in provided search results | |
| Binding Site | Active site cavity of Mpro | [1][2] |
| Covalent Interaction | Covalent bond formation between the 4-fluorobenzothiazole ketone of this compound and the catalytic Cys145 of Mpro.[1][2] | |
| Key Non-covalent Interactions | Hydrogen bonds and hydrophobic interactions with residues in the Mpro binding pocket. The 4-fluorobenzothiazole moiety plays a key role.[1][4] | |
| Mpro Dimerization | This compound binding appears to promote the dimerization of Mpro, which is essential for its catalytic activity.[1][2] |
Table 3: Summary of the structural data for the this compound-Mpro complex.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the structural and functional analysis of the this compound-Mpro complex.
SARS-CoV-2 Mpro Expression and Purification
A robust protocol for obtaining purified Mpro is essential for both enzymatic assays and crystallographic studies. The following is a generalized procedure based on established methods.
References
- 1. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
TKB245: A Potential Oral Therapeutic for COVID-19 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ongoing global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the development of effective and orally bioavailable antiviral therapeutics. This document provides a comprehensive technical overview of TKB245, a novel small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This compound has demonstrated potent antiviral activity against a wide range of SARS-CoV-2 variants, including Delta and Omicron, in both in vitro and in vivo models.[1][2] This guide details the mechanism of action, preclinical efficacy, and pharmacokinetic profile of this compound, along with detailed experimental protocols for its evaluation, positioning it as a promising candidate for the treatment of COVID-19.
Introduction
The COVID-19 pandemic has spurred an unprecedented global effort to develop vaccines and therapeutic agents to combat the spread and severity of the disease. While vaccines have been instrumental in reducing hospitalizations and deaths, the emergence of viral variants and the persistence of infection in vulnerable populations highlight the continued need for effective antiviral drugs.[1] The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is an attractive target for antiviral drug development due to its essential role in the viral life cycle and its high degree of conservation across coronaviruses.[1][3][4] Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for viral replication and transcription.[3]
This compound is an orally available small molecule that specifically targets and inhibits the enzymatic activity of SARS-CoV-2 Mpro.[1][5] Preclinical studies have shown that this compound exhibits potent antiviral activity against various SARS-CoV-2 strains in cell-based assays and effectively blocks viral replication in animal models.[1][2] This technical guide aims to provide a detailed summary of the current knowledge on this compound for researchers and drug development professionals.
Mechanism of Action
This compound functions as a specific inhibitor of the SARS-CoV-2 main protease (Mpro). Its mechanism of action involves binding to the active site of the Mpro dimer and forming a covalent bond with the catalytic cysteine residue (Cys-145).[1][2] This covalent modification irreversibly inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting the viral replication cycle.
Native mass spectrometric analysis has revealed that this compound binds to the dimeric form of Mpro, appearing to promote the dimerization of the protease, which is its active form.[1][5] X-ray crystallographic studies have further elucidated the binding mode, showing that this compound occupies the active-site cavity of Mpro.[1][2] The 4-fluorobenzothiazole moiety of this compound plays a key role in its potent activity.[2]
Preclinical Efficacy
In Vitro Efficacy
This compound has demonstrated potent antiviral activity against a broad range of SARS-CoV-2 variants in various cell lines. The 50% effective concentration (EC50) values are consistently in the low micromolar to nanomolar range, surpassing the potency of several other antiviral agents, including nirmatrelvir, molnupiravir, and ensitrelvir in cell-based assays.[1][2]
Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2
| Cell Line | SARS-CoV-2 Strain | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| VeroE6 | WK-521 | 0.03 ± 0.01 | >10 | >333 | [1][2] |
| HeLa-ACE2-TMPRSS2 | WK-521 | 0.04 ± 0.01 | >10 | >250 | [1] |
| A549-ACE2-TMPRSS2 | WK-521 | 0.06 ± 0.02 | >10 | >167 | [1] |
| VeroE6 | Alpha | 0.04 ± 0.01 | >10 | >250 | [1] |
| VeroE6 | Beta | 0.05 ± 0.01 | >10 | >200 | [1] |
| VeroE6 | Gamma | 0.04 ± 0.01 | >10 | >250 | [1] |
| VeroE6 | Delta | 0.04 ± 0.01 | >10 | >250 | [1] |
| VeroE6 | Omicron (BA.1) | 0.05 ± 0.01 | >10 | >200 |[1] |
In Vivo Efficacy
The antiviral efficacy of this compound has been evaluated in human-ACE2-knocked-in (hACE2-KI) mouse models infected with SARS-CoV-2 variants. Oral administration of this compound resulted in a significant reduction in viral titers in the lungs of infected mice.[1]
Table 2: In Vivo Efficacy of this compound in hACE2-KI Mice
| SARS-CoV-2 Variant | This compound Dosage | Route of Administration | Viral Titer Reduction in Lungs | Reference |
|---|---|---|---|---|
| Delta | 100 mg/kg, twice daily | Oral | Significant reduction compared to vehicle | [1] |
| Omicron (BA.1) | 100 mg/kg, twice daily | Oral | Significant reduction compared to vehicle |[1] |
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in human liver-chimeric (PXB) mice and compared to nirmatrelvir. Following oral administration, this compound demonstrated favorable pharmacokinetic properties.[2]
Table 3: Pharmacokinetic Parameters of this compound in PXB Mice
| Compound | Oral Bioavailability (%) | Half-life (T1/2, h) | Reference |
|---|---|---|---|
| This compound | 48 | 3.82 | [2] |
| Nirmatrelvir | Not specified | Shorter than this compound |[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Activity Assay
This protocol outlines a method to determine the EC50 of this compound against SARS-CoV-2 in a cell-based assay using the cytopathic effect (CPE) inhibition method.
Materials:
-
VeroE6 cells (or other susceptible cell lines like A549-ACE2-TMPRSS2)
-
SARS-CoV-2 virus stock
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Crystal violet solution (0.5% in 20% methanol)
-
Formalin (10%)
Procedure:
-
Seed VeroE6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of the diluted this compound.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plate with water and allow it to dry.
-
Solubilize the stain with methanol and measure the absorbance at 570 nm.
-
Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value.
In Vivo Efficacy Study in hACE2-KI Mice
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a human-ACE2 knock-in mouse model.
Materials:
-
hACE2-KI mice
-
SARS-CoV-2 virus stock (e.g., Delta or Omicron variant)
-
This compound formulated for oral gavage
-
Vehicle control
-
Anesthesia
-
Biosafety Level 3 (BSL-3) facility
Procedure:
-
Acclimatize hACE2-KI mice for at least one week before the experiment.
-
Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of SARS-CoV-2.
-
Randomly divide the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally (e.g., by gavage) at a predetermined dosage and schedule (e.g., twice daily) starting at a specified time point post-infection.
-
Monitor the mice daily for weight loss, clinical signs of disease, and mortality for up to 14 days.
-
At selected time points, euthanize a subset of mice from each group and collect lung tissues.
-
Homogenize the lung tissues and determine the viral titer using a plaque assay or RT-qPCR.
-
Analyze the data to compare the viral load, weight loss, and survival rates between the this compound-treated and vehicle control groups.
Conclusion
This compound is a promising oral antiviral candidate for the treatment of COVID-19. Its potent and specific inhibition of the SARS-CoV-2 main protease, broad-spectrum activity against multiple viral variants, and favorable preclinical pharmacokinetic and efficacy profiles warrant further investigation and clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other Mpro inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 3. aurorabiolabs.com [aurorabiolabs.com]
- 4. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
TKB245: A Potent Inhibitor of SARS-CoV-2 Main Protease for In Vitro Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TKB245 is a novel, orally available small molecule that has demonstrated highly potent inhibitory activity against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro).[1][2][3] Mpro is a viral enzyme essential for the replication of SARS-CoV-2, making it a prime target for antiviral therapeutics.[4] this compound, a 4-fluoro-benzothiazole-containing compound, covalently binds to the active-site cavity of Mpro, effectively blocking its enzymatic activity and subsequent viral replication.[1][2] This document provides a detailed protocol for an in vitro SARS-CoV-2 inhibition assay using this compound, along with its mechanism of action and key performance data.
Mechanism of Action
This compound functions by specifically targeting and inhibiting the enzymatic activity of the SARS-CoV-2 main protease (Mpro). The virus produces large polyproteins that must be cleaved by Mpro into functional non-structural proteins (nsps) to form the viral replication and transcription complex.[4] this compound acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) within the Mpro active site.[1][2] This irreversible binding blocks the protease's ability to process the viral polyproteins, thereby halting the viral life cycle.
Caption: Mechanism of this compound action on the SARS-CoV-2 life cycle.
Quantitative Data Summary
This compound has demonstrated potent antiviral activity across various cell lines and against multiple SARS-CoV-2 variants. The following tables summarize the key in vitro efficacy data.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro
| Compound | IC50 (µM) |
| This compound | 0.007 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the Mpro enzymatic activity.[1]
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Cell Line | EC50 (µM) |
| VeroE6 | 0.03 |
| HeLa-ACE2-TMPRSS2 | Not explicitly quantified, but activity demonstrated |
| A549-ACE2-TMPRSS2 | Not explicitly quantified, but activity demonstrated |
EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit 50% of viral replication in a cell-based assay.[1][2] Note: In VeroE6 cells, which express the P-glycoprotein efflux pump, the addition of an inhibitor like CP-100356 may enhance the apparent potency of this compound.[2]
Table 3: Antiviral Activity of this compound Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | EC50 Range (µM) |
| Alpha, Beta, Gamma, Delta, Kappa, Omicron | 0.014 - 0.056 |
This compound maintains high potency against a range of SARS-CoV-2 variants of concern.[2]
Experimental Protocol: In Vitro SARS-CoV-2 Inhibition Assay
This protocol outlines a general method for determining the antiviral efficacy of this compound against SARS-CoV-2 in a cell-based assay. This procedure should be performed in a Biosafety Level 3 (BSL-3) laboratory.
Materials
-
Cells: VeroE6, A549-ACE2-TMPRSS2, or HeLa-ACE2-TMPRSS2 cells.
-
Virus: SARS-CoV-2 isolate (e.g., WK-521 strain or other variants).
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Media:
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
-
Reagents:
-
Trypsin-EDTA for cell detachment.
-
Phosphate-Buffered Saline (PBS).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
DMSO (for compound dilution).
-
(Optional) P-glycoprotein inhibitor (e.g., CP-100356) for VeroE6 cells.
-
-
Equipment:
-
96-well cell culture plates.
-
BSL-3 containment facility.
-
Standard cell culture incubator (37°C, 5% CO2).
-
Luminometer or spectrophotometer for viability readout.
-
Calibrated pipettes.
-
Experimental Workflow
Caption: Workflow for the in vitro SARS-CoV-2 inhibition assay.
Procedure
-
Cell Seeding:
-
The day before the experiment, seed host cells into 96-well plates at a density that will result in 80-90% confluency on the day of infection (e.g., 1 x 10^4 cells/well for Vero E6).
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution series of this compound in infection medium. A typical starting concentration might be 10 µM, with 2- or 3-fold serial dilutions.
-
Include a "vehicle control" (DMSO only) and a "cell control" (medium only, no virus or compound).
-
-
Infection and Treatment:
-
Working in a BSL-3 laboratory, carefully remove the culture medium from the cells.
-
Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01-0.1.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the appropriate wells.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
Assessment of Antiviral Activity:
-
After the incubation period, observe the cells under a microscope for cytopathic effect (CPE).
-
Quantify cell viability using a suitable assay (e.g., CellTiter-Glo®). This measures the level of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and virus control (0% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., dose-response-inhibition) to calculate the EC50 value.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death caused by the compound.
-
Seed cells as described above.
-
Add the same serial dilutions of this compound to uninfected cells.
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
Measure cell viability.
-
Calculate the CC50 (50% cytotoxic concentration).
-
The Selectivity Index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.
This compound is a potent and specific inhibitor of the SARS-CoV-2 main protease. The provided protocol offers a robust framework for evaluating its antiviral activity in a laboratory setting. The high potency of this compound against various SARS-CoV-2 variants underscores its potential as a valuable research tool and a candidate for further therapeutic development.
References
- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for TKB245 in Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the preparation and use of TKB245, a potent SARS-CoV-2 main protease (Mpro) inhibitor, in animal experiments. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
This compound is a small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. By targeting Mpro, this compound blocks the cleavage of viral polyproteins into functional units, thereby halting the viral life cycle.[1][2][3] This document outlines the necessary procedures for preparing this compound for administration in animal models, summarizes its known in vivo activity, and provides key pharmacokinetic parameters.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo quantitative data for this compound, facilitating easy comparison and experimental planning.
Table 1: In Vitro Activity of this compound
| Parameter | Value (µM) | Cell Line | Notes |
| IC50 (Mpro) | 0.007 | - | Enzymatic activity inhibition of SARS-CoV-2 Mpro. |
| EC50 | 0.03 | VeroE6 | Antiviral activity against SARS-CoV-2 in cell culture. |
| EC50 Range | 0.014 - 0.056 | Various | Active against a variety of SARS-CoV-2 variants.[4] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Administration Route | Dose (mg/kg) | Half-life (t½) (hours) | Oral Bioavailability (%) | Mouse Model |
| Intravenous (IV) | 10 | 1.25 | - | Human liver-chimeric (PXB) mice |
| Oral (PO) | 10 | 3.82 | 48 | Human liver-chimeric (PXB) mice |
Signaling Pathway and Mechanism of Action
This compound inhibits the SARS-CoV-2 main protease (Mpro), which is critical for the proteolytic processing of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). This inhibition effectively disrupts the viral replication and transcription complex, thereby blocking the production of new viral particles.
Experimental Protocols
The following are detailed protocols for the preparation of this compound for in vivo administration and a general workflow for an in vivo efficacy study.
Protocol 1: Preparation of this compound for Oral or Intraperitoneal Administration (Saline-Based Vehicle)
This protocol is adapted from a commercially available formulation and is suitable for achieving a clear solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution.
-
Prepare the final formulation. In a sterile tube, add the following solvents in the specified order, vortexing after each addition to ensure a homogenous mixture:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound stock solution in DMSO
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
Mix thoroughly. Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Final Concentration. This protocol yields a 1 mL working solution of this compound at a concentration of 2.5 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration. The prepared solution can be administered via oral gavage or intraperitoneal injection. It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: Preparation of this compound for Oral Administration (Corn Oil-Based Vehicle)
This protocol provides an alternative formulation using corn oil, which may be suitable for studies requiring a lipid-based vehicle. This formulation also yields a clear solution at 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare the final formulation. In a sterile tube, add the following in the specified order, mixing well after each addition:
-
900 µL of Corn oil
-
100 µL of the 25 mg/mL this compound stock solution in DMSO
-
-
Mix thoroughly. Vortex the mixture until a clear and uniform solution is obtained. Sonication may be required to achieve complete dissolution.
-
Final Concentration. This protocol yields a 1 mL working solution of this compound at a concentration of 2.5 mg/mL. The final solvent composition is 10% DMSO and 90% Corn Oil.
-
Administration. This formulation is intended for oral gavage. It is advisable to use this formulation for dosing periods not exceeding half a month. Prepare fresh on the day of the experiment.
In Vivo Efficacy Study Workflow
The following diagram outlines a general workflow for conducting an in vivo efficacy study of this compound in a SARS-CoV-2 mouse model.
Detailed Steps for In Vivo Efficacy Study:
-
Animal Model: Human angiotensin-converting enzyme 2 (hACE2) knocked-in mice are a suitable model for SARS-CoV-2 infection.
-
Acclimatization: Allow animals to acclimatize to the facility for a minimum of one week before the start of the experiment.
-
Baseline Measurements: Record the body weight and assess the clinical condition of each animal before infection.
-
Infection: Anesthetize the mice and intranasally inoculate with a predetermined infectious dose of a SARS-CoV-2 variant.
-
Treatment:
-
Based on published studies, a dose of 100 mg/kg of this compound administered intraperitoneally (IP) twice daily (BID) has shown efficacy.[4]
-
The control group should receive the vehicle used to dissolve this compound (e.g., a methylcellulose-based vehicle was used as a control in a published study).[4]
-
Initiate treatment at a specified time point post-infection (e.g., 2 hours post-inoculation).[4]
-
-
Monitoring: Monitor the animals daily for changes in body weight, clinical signs of illness, and survival.
-
Endpoint: At a predetermined endpoint (e.g., 2 or 3 days post-infection), euthanize the animals.[4]
-
Tissue Collection and Analysis: Harvest the lungs and other relevant tissues. Homogenize the tissues to determine the viral load using methods such as plaque assays or quantitative reverse transcription PCR (RT-qPCR).
-
Data Analysis: Analyze the differences in viral titers and clinical outcomes between the this compound-treated and vehicle-treated groups.
Important Considerations:
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Biosafety: Experiments involving live SARS-CoV-2 must be performed in a biosafety level 3 (BSL-3) facility by trained personnel.
-
Dose-Response Studies: To fully characterize the in vivo efficacy of this compound, it is recommended to perform dose-response studies to identify the optimal therapeutic dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating the pharmacokinetic profile of this compound with its antiviral efficacy will provide valuable insights for optimizing dosing regimens.
These application notes and protocols are intended to serve as a comprehensive guide for researchers working with this compound in animal models. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
TKB245: A Potent Inhibitor for Studying SARS-CoV-2 Variant Replication
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of novel SARS-CoV-2 variants continues to pose a significant global health challenge, necessitating the development of effective antiviral therapeutics. TKB245 is an orally available small molecule that has demonstrated potent inhibitory activity against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study the replication of various SARS-CoV-2 variants. This compound and its analogue, TKB248, are 4-fluoro-benzothiazole-containing compounds that covalently bind to the catalytic cysteine (Cys-145) in the Mpro active site, thereby blocking its enzymatic function.[1][2]
Mechanism of Action
This compound acts as a specific inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is essential for the viral life cycle as it cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) required for viral replication and transcription.[3] this compound contains a 4-fluorinated benzothiazole moiety that forms a covalent bond with the catalytic Cys-145 residue within the Mpro active site.[1][2] This irreversible binding inactivates the enzyme, halting the processing of polyproteins and subsequently inhibiting viral replication. Furthermore, studies have shown that the binding of this compound and TKB248 to Mpro appears to promote the dimerization of the protease, a conformational state essential for its catalytic activity.[1][2]
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Quantitative Data
This compound has demonstrated potent antiviral activity against a wide range of SARS-CoV-2 variants. The following tables summarize the in vitro efficacy and cytotoxicity of this compound and its analogue TKB248. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants [1]
| SARS-CoV-2 Variant | EC50 (µM) |
| Alpha | 0.014 - 0.056 |
| Beta | 0.014 - 0.056 |
| Gamma | 0.014 - 0.056 |
| Delta | 0.014 - 0.056 |
| Kappa | 0.014 - 0.056 |
| Omicron | 0.014 - 0.056 |
Table 2: In Vitro Antiviral Activity of TKB248 against SARS-CoV-2 Variants [1]
| SARS-CoV-2 Variant | EC50 (µM) |
| Alpha | 0.070 - 0.430 |
| Beta | 0.070 - 0.430 |
| Gamma | 0.070 - 0.430 |
| Delta | 0.070 - 0.430 |
| Kappa | 0.070 - 0.430 |
| Omicron | 0.070 - 0.430 |
Table 3: Comparative Efficacy and Cytotoxicity of this compound and TKB248
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | VeroE6 | ~0.03 | >100 | >3333 |
| TKB248 | VeroE6 | ~0.22 | >100 | >454 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound against SARS-CoV-2 variants.
Caption: General workflow for evaluating the antiviral activity of this compound.
Cell Culture
-
Cell Line: Vero E6 cells (ATCC CRL-1586) are commonly used for SARS-CoV-2 propagation and antiviral testing due to their high susceptibility to infection.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay) for CC50 Determination
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Materials:
-
Vero E6 cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control.
-
The CC50 value is determined by plotting the percentage of cell viability against the this compound concentration and fitting the data to a dose-response curve.
-
SARS-CoV-2 Plaque Reduction Assay for EC50 Determination
This assay measures the ability of this compound to inhibit the formation of viral plaques.
-
Materials:
-
Vero E6 cells
-
6-well or 12-well cell culture plates
-
SARS-CoV-2 variant stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution
-
Infection medium (DMEM with 2% FBS)
-
Overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixation
-
-
Procedure:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare a viral dilution to yield 50-100 plaques per well.
-
Remove the culture medium from the cells and wash with PBS.
-
Pre-treat the cells with the this compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with the diluted SARS-CoV-2 variant in the presence of the corresponding this compound concentration for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the virus inoculum and overlay the cells with the overlay medium containing the respective this compound concentrations.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no this compound).
-
The EC50 value is determined by plotting the percentage of plaque reduction against the this compound concentration and fitting the data to a dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Viral Replication
This method quantifies the amount of viral RNA to assess the inhibitory effect of this compound.
-
Materials:
-
Vero E6 cells
-
24-well or 48-well cell culture plates
-
SARS-CoV-2 variant stock
-
This compound stock solution
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for a SARS-CoV-2 gene (e.g., N, E, or RdRp)
-
Real-time PCR instrument
-
-
Procedure:
-
Seed Vero E6 cells in a 24-well or 48-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with the SARS-CoV-2 variant at a multiplicity of infection (MOI) of 0.01-0.1 in the presence of the this compound dilutions.
-
After 1 hour of adsorption, remove the inoculum, wash the cells with PBS, and add fresh medium containing the respective this compound concentrations.
-
Incubate for 24-48 hours.
-
Harvest the cell culture supernatant or lyse the cells to extract viral RNA using a suitable RNA extraction kit.
-
Perform qRT-PCR using primers and a probe specific for a SARS-CoV-2 gene.
-
Quantify the viral RNA levels based on a standard curve or by relative quantification (ΔΔCt method).
-
Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the virus control.
-
The EC50 value is determined by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly potent inhibitor of the SARS-CoV-2 main protease with broad activity against multiple viral variants. The data and protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound as a tool to investigate SARS-CoV-2 replication and to evaluate its potential as an antiviral therapeutic. The high selectivity index of this compound underscores its potential as a safe and effective candidate for further development.
References
Application Notes and Protocols for TKB245 in SARS-CoV-2 Mpro Enzymatic Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3] This makes it a prime target for the development of antiviral therapeutics. TKB245 is a novel, orally available, 4-fluoro-benzothiazole-containing small molecule that has demonstrated potent and specific inhibition of SARS-CoV-2 Mpro.[4][5] These application notes provide detailed protocols and data for the use of this compound in Mpro enzymatic activity assays, intended to guide researchers in the evaluation of this and other potential Mpro inhibitors.
Mechanism of Action
This compound acts as a covalent inhibitor of SARS-CoV-2 Mpro. Structural analysis has revealed that this compound binds to the active-site cavity of Mpro, where it forms a covalent bond with the catalytic cysteine residue (Cys145).[4][5] This irreversible binding effectively inactivates the enzyme. Furthermore, binding studies have shown that this compound promotes the dimerization of Mpro, a conformational state essential for its catalytic activity.[4][5][6] The 4-fluorobenzothiazole moiety of this compound plays a key role in its potent activity against various SARS-CoV-2 strains.[4]
Quantitative Data
The inhibitory potency of this compound has been evaluated through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic and Antiviral Activity of this compound
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 (Mpro) | 0.007 µM | Enzymatic Assay | [4] |
| IC50 (Mpro) | 0.0012 µM | Enzymatic Assay (ancestral SARS-CoV-2) | [6][7] |
| EC50 | 0.03 µM | VeroE6 cells | [4][6] |
| EC50 Range | 0.014 - 0.056 µM | Various SARS-CoV-2 Variants | [5][6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Oral Half-life | 3.82 h | Human liver-chimeric (PXB) mice | [4] |
| Oral Bioavailability | 48% | Human liver-chimeric (PXB) mice | [4] |
Experimental Protocols
A Förster Resonance Energy Transfer (FRET)-based enzymatic assay is a common and reliable method to determine the enzymatic activity of Mpro and the inhibitory potential of compounds like this compound.
Principle of the FRET-based Mpro Enzymatic Assay:
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In its intact form, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of Mpro. The presence of an inhibitor like this compound will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.[1]
Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
Mpro FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol for Mpro Enzymatic Activity Assay:
This protocol is designed for a 384-well plate format.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (for positive and negative controls) into the wells of the 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of Mpro in assay buffer. The final concentration of Mpro should be optimized to achieve a robust signal-to-noise ratio.
-
Add the Mpro solution to each well, except for the no-enzyme control wells.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the Mpro FRET substrate in the assay buffer.
-
Add the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Monitoring:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for MCA/Dnp pair) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
For each well, determine the initial velocity (rate) of the reaction by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of SARS-CoV-2 Mpro with promising pharmacokinetic properties. The provided protocols and data serve as a valuable resource for researchers working on the discovery and development of novel antiviral agents targeting this essential viral enzyme. The methodologies described are broadly applicable for the characterization of other Mpro inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 5. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An orally available P1′-5-fluorinated Mpro inhibitor blocks SARS-CoV-2 replication without booster and exhibits high genetic barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-crystallization of TKB245 with SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the co-crystallization of TKB245, a potent inhibitor, with the SARS-CoV-2 main protease (Mpro or 3CLpro). The main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] Understanding the structural basis of this compound's interaction with Mpro through co-crystallization is essential for structure-based drug design and the development of next-generation therapeutics against COVID-19.
Introduction
The SARS-CoV-2 main protease (Mpro) plays a pivotal role in the viral life cycle by processing viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[2][4] this compound is a small-molecule inhibitor that has demonstrated potent activity against SARS-CoV-2 Mpro.[5][6][7] Co-crystal structures of this compound in complex with Mpro reveal that it acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the enzyme's active site.[6][8] This detailed structural information is invaluable for understanding the inhibitor's mechanism of action and for guiding further optimization of its antiviral properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibitor this compound.
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (Mpro enzymatic activity) | 0.007 µM | [5][6] | |
| 0.0012 µM | Ancestral SARS-CoV-2 WK-521 Mpro | [5] | |
| EC50 (antiviral activity) | 0.03 µM | VeroE6 cells | [5][6] |
| 0.014 - 0.056 µM | Various SARS-CoV-2 strains | [5] | |
| CC50 (cytotoxicity) | > 100 µM | VeroE6, HeLa-ACE2-TMPRSS2, A549-ACE2-TMPRSS2 | [5] |
| Oral Half-life (in PXB mice) | 3.82 h | [6] | |
| Oral Bioavailability (in PXB mice) | 48% | [6] | |
| Binding Affinity (Ki) to Mpro E166V mutant | 17.1 ± 1.9 µM | [9] |
Experimental Protocols
SARS-CoV-2 Main Protease Expression and Purification
A general protocol for the expression and purification of SARS-CoV-2 Mpro is outlined below. Specific details may need optimization.
a. Plasmid Preparation and Transformation:
-
Obtain a plasmid containing the gene for SARS-CoV-2 Mpro. The gene sequence can be obtained from databases such as UniProt (ID: P0DTD1).[10]
-
Transform the plasmid into a suitable E. coli expression strain, such as BL21(DE3).[10]
b. Protein Expression:
-
Inoculate a starter culture of LB broth containing the appropriate antibiotics with a single colony of transformed E. coli.
-
Incubate overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of LB broth.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 M.[10]
-
Continue to incubate the culture at a reduced temperature (e.g., 16-20°C) overnight to enhance protein solubility.
c. Cell Lysis and Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the Mpro protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin if the protein has a His-tag), followed by size-exclusion chromatography for further purification.
Co-crystallization of this compound with SARS-CoV-2 Mpro
The co-crystal structure of this compound with SARS-CoV-2 Mpro has been deposited in the Protein Data Bank (PDB) with the accession code 8DOX .[8] The following is a generalized protocol based on common methods for Mpro crystallization.
a. Complex Formation:
-
Prepare a solution of purified SARS-CoV-2 Mpro at a concentration of 5-10 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Incubate the purified Mpro with a 3-5 fold molar excess of this compound for a sufficient time (e.g., 1-2 hours) at 4°C to allow for covalent bond formation.
b. Crystallization Screening:
-
Use the sitting drop or hanging drop vapor diffusion method for crystallization screening.[10]
-
Mix the Mpro-TKB245 complex solution with a reservoir solution in a 1:1 or 2:1 ratio.
-
Screen a wide range of crystallization conditions (e.g., different pH, precipitants, salts, and additives) using commercial or custom-made screens.
c. Crystal Optimization and Growth:
-
Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and inhibitor, as well as the pH and temperature.
X-ray Diffraction Data Collection and Structure Determination
a. Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the crystallization drops using a loop.
-
Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
b. Data Collection and Processing:
-
Collect X-ray diffraction data from the frozen crystals at a synchrotron source.
-
Process the diffraction data using software such as XDS or HKL2000 to integrate the diffraction spots and scale the data.
c. Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with a previously determined structure of SARS-CoV-2 Mpro as a search model.
-
Refine the structure using software like PHENIX or REFMAC5, which involves iterative cycles of model building in programs like Coot and refinement against the experimental data. The final refined structure of the this compound-Mpro complex has a PDB ID of 8DOX.[8]
Visualizations
Caption: Experimental workflow for the co-crystallization of this compound with SARS-CoV-2 Mpro.
Caption: Mechanism of action of this compound as a covalent inhibitor of SARS-CoV-2 Mpro.
References
- 1. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lamedicinaestetica.it [lamedicinaestetica.it]
- 3. researchgate.net [researchgate.net]
- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
TKB245 Application Notes and Protocols for Human ACE2 Knocked-in Mice Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TKB245, a potent SARS-CoV-2 main protease (Mpro) inhibitor, in preclinical studies involving human ACE2 (hACE2) knocked-in mice.
Introduction
This compound is a novel, orally available small molecule that potently inhibits the enzymatic activity of SARS-CoV-2 Mpro, a crucial enzyme for viral replication.[1][2] By targeting Mpro, this compound effectively blocks the processing of viral polyproteins, thereby halting the replication cycle of the virus.[1][2] Preclinical studies in hACE2 knocked-in mice have demonstrated the in vivo efficacy of this compound in reducing viral titers of various SARS-CoV-2 variants, including Delta and Omicron.[1][2][3] These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound acts as a covalent inhibitor of the SARS-CoV-2 Mpro.[1] Structural analysis has revealed that this compound binds to the active-site cavity of Mpro and forms a covalent bond with the catalytic cysteine residue (Cys145).[1] This irreversible binding inactivates the enzyme, preventing the cleavage of the viral polyproteins pp1a and pp1ab into their functional subunits, which is an essential step for viral replication. Furthermore, the binding of this compound to Mpro has been shown to promote the dimerization of the protease, which is its active form.[1][4]
Signaling Pathway of SARS-CoV-2 Inhibition by this compound
Caption: Mechanism of this compound action on SARS-CoV-2 replication.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Virus Strain(s) | Reference |
| IC₅₀ (Mpro Inhibition) | 0.007 µM | - | SARS-CoV-2 | [1] |
| EC₅₀ (Antiviral Activity) | 0.03 µM | VeroE6 | SARS-CoV-2 | [1] |
| EC₅₀ Range (Variants) | 0.014 - 0.056 µM | - | Alpha, Beta, Gamma, Delta, Kappa, Omicron | [2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Route | Value | Species | Reference |
| Oral Half-life (t₁/₂) | Oral | 3.82 hours | Human liver-chimeric (PXB) mice | [1][2] |
| Intravenous Half-life (t₁/₂) | Intravenous | 1.25 hours | Human liver-chimeric (PXB) mice | [2] |
| Oral Bioavailability | Oral | 48% | Human liver-chimeric (PXB) mice | [1][2] |
Table 3: In Vivo Efficacy of this compound in hACE2 Knocked-in Mice
| Parameter | Dosage | Virus Variant | Reduction in Lung Viral Titer | Time Point | Reference |
| Viral Titer Reduction | 100 mg/kg, BID, IP | Delta (5 x 10⁵ PFU) | Significant reduction vs. vehicle | 48 and 72 hours post-infection | [2][3] |
| Viral Titer Reduction | 100 mg/kg, BID, IP | Omicron BA.1 (5 x 10⁵ PFU) | Significant reduction vs. vehicle | 48 and 72 hours post-infection | [2][3] |
BID: twice a day; IP: Intraperitoneal; PFU: Plaque-Forming Units
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in hACE2 Knocked-in Mice
This protocol details the procedure for assessing the therapeutic efficacy of this compound against SARS-CoV-2 infection in a human ACE2 knocked-in mouse model.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Human ACE2 knocked-in mice (e.g., K18-hACE2)[5][6][7][8][9][10][11]
-
SARS-CoV-2 virus stock (e.g., Delta or Omicron variant)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile syringes and needles
-
Biosafety Level 3 (BSL-3) facility and equipment
-
VeroE6TMPRSS2 cells for viral titer determination[2]
-
Tissue homogenization equipment
-
Personal Protective Equipment (PPE)
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of this compound.
Procedure:
-
Animal Acclimatization: Acclimatize human ACE2 knocked-in mice to the BSL-3 facility for at least 72 hours prior to the experiment. Provide ad libitum access to food and water.
-
Group Allocation: Randomly assign mice to the treatment group (this compound) and the control group (vehicle). A typical group size is five mice.[2][3]
-
Virus Inoculation:
-
This compound Administration:
-
Monitoring:
-
Monitor the body weight and clinical signs of the mice daily.
-
Observe for signs of illness such as ruffled fur, hunched posture, and reduced activity.
-
-
Euthanasia and Tissue Collection:
-
Viral Titer Determination:
-
Data Analysis:
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides two options for dissolving this compound for in vivo experiments.[14] It is recommended to prepare the working solution fresh on the day of use.
Option 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
If precipitation occurs, use sonication and/or gentle heating to aid dissolution.
Option 2: DMSO/Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
-
-
Use sonication if necessary to achieve a clear solution. Note that this formulation should be used with caution for dosing periods exceeding half a month.[14]
Safety and Handling
This compound is for research use only and should be handled by trained personnel in a laboratory setting.[14] Standard laboratory safety precautions, including the use of appropriate personal protective equipment (PPE), should be followed. All experiments involving live SARS-CoV-2 must be conducted in a certified Biosafety Level 3 (BSL-3) facility.
Conclusion
This compound is a promising antiviral candidate against SARS-CoV-2 with demonstrated in vitro potency and in vivo efficacy in hACE2 knocked-in mouse models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other Mpro inhibitors. Further studies are warranted to explore its full clinical potential.
References
- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel hACE2 knock-in mouse model recapitulates pulmonary and intestinal SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A human-ACE2 knock-in mouse model for SARS-CoV-2 infection recapitulates respiratory disorders but avoids neurological disease associated with the transgenic K18-hACE2 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A human-ACE2 knock-in mouse model for SARS-CoV-2 infection recapitulates respiratory disorders but avoids neurological disease associated with the transgenic K18-hACE2 model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human ACE2 Gene Replacement Mice Support SARS-CoV-2 Viral Replication and Nonlethal Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 10. Development of transgenic models susceptible and resistant to SARS-CoV-2 infection in FVB background mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapidly Deployable Mouse Models of SARS-CoV-2 Infection Add Flexibility to the COVID-19 Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved survival of SARS COV-2-infected K18-hACE2 mice treated with adenosine A2AR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Postinfection treatment with a protease inhibitor increases survival of mice with a fatal SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
TKB245: A Potent Mpro Inhibitor for Broad In Vitro Efficacy Against SARS-CoV-2, Including Omicron Subvariants
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
TKB245 is a novel, orally available small-molecule inhibitor targeting the highly conserved main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication.[1] Developed by the National Center for Global Health and Medicine, this compound has demonstrated potent in vitro activity against a wide range of SARS-CoV-2 variants, including the continually emerging Omicron sublineages.[1] Its mechanism of action, involving covalent binding to the active site of Mpro, makes it a promising candidate for further therapeutic development.[1] These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for its evaluation.
Data Presentation
The in vitro efficacy of this compound has been evaluated through enzymatic and cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Enzymatic Activity of this compound Against SARS-CoV-2 Mpro
| Compound | Target | IC50 (µM) |
| This compound | SARS-CoV-2 Mpro | 0.007 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Antiviral Activity of this compound in Cell-Based Assays
| Compound | Virus Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) |
| This compound | SARS-CoV-2 (unspecified early strain) | VeroE6 | 0.03 | >100 |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.
This compound has been reported to be comparably active against a variety of SARS-CoV-2 variants, including Alpha, Beta, Gamma, Delta, Kappa, and Omicron species.[1] Furthermore, in vivo studies in human ACE2 knocked-in mice have shown that this compound can block the replication of both the Delta and Omicron (BA.1 and BA.2) variants.[1]
Mechanism of Action: Mpro Inhibition
This compound functions by covalently binding to the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease (Mpro). This irreversible binding inhibits the protease's ability to cleave the viral polyproteins, which is a critical step in the viral replication cycle. The inhibition of Mpro ultimately halts the production of functional viral proteins necessary for the assembly of new virions.
Caption: Mechanism of this compound action on the SARS-CoV-2 replication cycle.
Experimental Protocols
The following are detailed protocols for evaluating the in vitro efficacy of this compound.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Cell Lines: VeroE6, A549-hACE2-TMPRSS2, or HeLa-hACE2-TMPRSS2 cells.
-
Virus: SARS-CoV-2 Omicron subvariant stock of known titer (PFU/mL).
-
Compound: this compound dissolved in DMSO.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Overlay: 1% methylcellulose in DMEM.
-
Stain: 0.1% crystal violet in 20% ethanol.
-
96-well and 12-well cell culture plates.
Procedure:
-
Cell Seeding: Seed host cells in 12-well plates at a density that will form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM.
-
Infection: Aspirate the culture medium from the cells and infect with the SARS-CoV-2 Omicron subvariant at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After incubation, remove the virus inoculum and add the serially diluted this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add the methylcellulose overlay to each well and incubate at 37°C in a 5% CO2 incubator for 3-4 days until plaques are visible.
-
Fixation and Staining: Aspirate the overlay and fix the cells with 4% paraformaldehyde for 30 minutes. Stain the cells with crystal violet solution for 15 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Caption: Workflow for the Plaque Reduction Assay.
Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxicity of this compound on host cells to determine the 50% cytotoxic concentration (CC50).
Materials:
-
Cell Lines: VeroE6, A549-hACE2-TMPRSS2, or HeLa-hACE2-TMPRSS2 cells.
-
Compound: this compound dissolved in DMSO.
-
Media: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of the MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 15 minutes at room temperature with shaking to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell-only control. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol assesses the direct inhibitory activity of this compound on the Mpro enzyme.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET-based Mpro substrate.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Compound: this compound dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Dispensing: Dispense serial dilutions of this compound into the wells of a 384-well plate. Include a no-compound control (enzyme activity) and a no-enzyme control (background).
-
Enzyme Addition: Add the Mpro enzyme to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature.
-
Substrate Addition: Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader (Excitation/Emission wavelengths specific to the FRET substrate).
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the percentage of Mpro inhibition compared to the no-compound control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
This compound is a highly potent inhibitor of the SARS-CoV-2 main protease with broad-spectrum antiviral activity against various viral variants, including Omicron. The provided protocols offer standardized methods for researchers to independently evaluate the in vitro efficacy and cytotoxicity of this compound and similar compounds, facilitating the discovery and development of novel antiviral therapeutics.
References
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TKB245 is a novel, orally available small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the replication of coronaviruses.[3][4][5] It cleaves the viral polyproteins translated from the viral RNA genome into functional non-structural proteins (nsps) that form the replicase-transcription complex (RTC).[3][6][7] Inhibition of Mpro blocks the viral life cycle, making it a prime target for antiviral therapeutics. This compound acts as a potent and specific inhibitor of SARS-CoV-2 Mpro by forming a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site.[1][2] These application notes provide a summary of this compound's activity and detailed protocols for its use in coronavirus research.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Virus Strain(s) | Reference |
| IC50 (Mpro Enzymatic Assay) | 0.007 µM | - | SARS-CoV-2 | [1] |
| EC50 (Antiviral Activity) | 0.03 µM | VeroE6 | SARS-CoV-2 (various variants) | [1][2] |
| EC50 Range (Antiviral Activity) | 0.014 - 0.056 µM | VeroE6 | Alpha, Beta, Gamma, Delta, Kappa, Omicron | [8] |
In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Virus Variant(s) | Reference |
| Replication Inhibition | Demonstrated ability to block replication | Human ACE2 knocked-in mice | Delta, Omicron | [1][2] |
| Oral Half-life (t1/2) | 3.82 hours | Human liver-chimeric (PXB) mice | - | [1] |
| Oral Bioavailability | 48% | Human liver-chimeric (PXB) mice | - | [1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting the SARS-CoV-2 life cycle.
Caption: General experimental workflow for the evaluation of this compound.
Experimental Protocols
SARS-CoV-2 Mpro Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted this compound solution to each well. Include wells with assay buffer and DMSO as no-inhibitor and vehicle controls, respectively.
-
Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic Mpro substrate (final concentration ~20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based SARS-CoV-2 Antiviral Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in a cell-based assay.
Materials:
-
VeroE6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020 or other variants)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Biosafety Level 3 (BSL-3) facility and procedures
Protocol:
-
Seed VeroE6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
In a BSL-3 facility, remove the culture medium from the cells.
-
Add 100 µL of the diluted this compound to the respective wells. Include wells with medium only (mock-infected) and medium with DMSO (virus control).
-
Infect the cells by adding SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the mock-infected and virus controls.
-
Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Efficacy Study in a Human ACE2 Knocked-in Mouse Model
Objective: To evaluate the in vivo antiviral efficacy of this compound in a mouse model of SARS-CoV-2 infection.
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 viral stock (e.g., Delta or Omicron variant)
-
This compound formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Animal Biosafety Level 3 (ABSL-3) facility and procedures
Protocol:
-
Acclimate K18-hACE2 mice for at least 7 days before the experiment.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound orally (e.g., once or twice daily) starting 12 hours before infection. The vehicle control group receives the vehicle on the same schedule.
-
In an ABSL-3 facility, lightly anesthetize the mice and intranasally infect them with a sublethal dose of SARS-CoV-2 (e.g., 10^4 PFU).
-
Continue the treatment for a specified duration (e.g., 5 days post-infection).
-
Monitor the body weight and clinical signs of the mice daily.
-
At the end of the study (e.g., day 5 post-infection), euthanize the mice and collect lung tissues.
-
Homogenize the lung tissues and determine the viral titer using a plaque assay or RT-qPCR.
-
Compare the viral titers in the lungs of the this compound-treated group with the vehicle control group to assess antiviral efficacy.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All work with live SARS-CoV-2 must be performed in an appropriate biosafety facility by trained personnel.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 3. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TKB245 Technical Support Center: Solubility, Stability, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility and stability of TKB245, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching up to 100 mg/mL (152.98 mM) with the aid of ultrasonication.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can significantly impact the solubility of the compound.
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution. Ensure that you are using a fresh, high-purity grade of DMSO. The presence of water in DMSO can reduce the solubility of this compound.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Can I dissolve this compound in aqueous buffers for my in vitro assays?
A4: this compound has low solubility in aqueous solutions. For in vitro assays requiring a final concentration in an aqueous buffer, it is recommended to first prepare a concentrated stock solution in DMSO. This stock solution can then be serially diluted into the aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Q5: Are there established solvent formulations for in vivo studies with this compound?
A5: Yes, there are established solvent systems for in vivo administration. Two common formulations that yield a clear solution at 2.5 mg/mL are:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: 10% DMSO and 90% Corn Oil.[1] For both protocols, it is necessary to first prepare a concentrated stock solution in DMSO, which is then sequentially mixed with the co-solvents. Ultrasonication may be required to achieve a clear solution. It is important to note that the formulation with corn oil should be used cautiously for dosing periods exceeding half a month.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Precipitation. this compound may precipitate out of the aqueous culture medium.
-
Solution: Ensure the final DMSO concentration is as low as possible while maintaining compound solubility. Visually inspect the media for any signs of precipitation after adding the compound. Consider performing a solubility test in your specific cell culture medium.
-
-
Possible Cause 2: Degradation of this compound. The compound may not be stable under the assay conditions (e.g., prolonged incubation at 37°C).
-
Solution: Minimize the incubation time as much as the experimental protocol allows. Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Issue 2: Low potency observed in enzymatic assays.
-
Possible Cause 1: Inaccurate concentration of the stock solution. This could be due to incomplete dissolution or adsorption to plasticware.
-
Solution: Confirm complete dissolution of the solid compound in DMSO by visual inspection and sonication. Use low-adhesion polypropylene tubes and pipette tips for preparing and storing this compound solutions.
-
-
Possible Cause 2: Interaction with assay components.
-
Solution: Review all components of your assay buffer for potential incompatibilities. For example, high concentrations of certain detergents or proteins could potentially sequester the compound.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (152.98 mM) | Requires ultrasonic treatment. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (3.82 mM) | Requires ultrasonic treatment. | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (3.82 mM) | Requires ultrasonic treatment. | [1] |
Table 2: Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Storage Period | Reference |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Preparing a 100 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol for Preparing a 2.5 mg/mL In Vivo Formulation (using PEG300/Tween-80/Saline)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If necessary, use an ultrasonic bath to ensure the final solution is clear.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound is a potent inhibitor of the SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the virus's life cycle. After the virus enters a host cell, its RNA is translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps). These nsps are crucial for the assembly of the viral replication and transcription complex (RTC), which is necessary for the production of new viral RNA and proteins. By inhibiting Mpro, this compound blocks this cleavage process, thereby preventing the formation of the RTC and halting viral replication.[2]
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Experimental Workflow for Solubility and Stability Testing
The following workflow outlines the general steps for assessing the solubility and stability of this compound in a new solvent.
Caption: A general workflow for determining the solubility and stability of this compound.
References
Technical Support Center: Troubleshooting Low Potency of TKB245 in Cell Culture
Welcome to the technical support center for TKB245, a potent covalent inhibitor of SARS-CoV-2 main protease (Mpro). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the lower-than-expected potency of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
A1: this compound is a highly potent inhibitor of SARS-CoV-2 Mpro. In enzymatic assays, its IC50 (the concentration required to inhibit enzyme activity by 50%) is approximately 0.007 µM. In cell-based assays using VeroE6 cells infected with SARS-CoV-2, the EC50 (the concentration required to achieve 50% of the maximum effect) is reported to be around 0.03 µM. These values can serve as a benchmark for your experiments.
| Parameter | Reported Value (µM) | Assay Type |
| IC50 | 0.007 | Enzymatic Assay |
| EC50 | 0.03 | Cell-Based Assay (VeroE6) |
Q2: I am observing a significantly higher EC50 value for this compound in my cell-based antiviral assay. What are the potential reasons?
A2: Several factors can contribute to a decrease in the apparent potency of this compound in cell culture. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cells. This guide will walk you through a systematic approach to identify and resolve the issue.
Q3: How does this compound inhibit the SARS-CoV-2 main protease (Mpro)?
A3: this compound is a covalent inhibitor. It forms a stable, covalent bond with a cysteine residue (Cys145) in the active site of the Mpro. This irreversible binding permanently inactivates the enzyme, preventing it from processing the viral polyproteins necessary for viral replication.
Figure 1: Mechanism of action of this compound.
Troubleshooting Guide
If you are experiencing low potency with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
The first step is to ensure that the this compound compound itself is not the source of the problem.
Question: How should I prepare and store this compound stock solutions?
Answer: Proper preparation and storage are critical for maintaining the activity of this compound.
-
Solvent: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Stock Concentration | 10 mM |
| Aliquoting | Single-use volumes |
| Storage Temperature | -20°C or -80°C |
Question: Could my this compound have degraded?
Answer: Yes, improper storage or handling can lead to degradation. If you suspect degradation, it is recommended to use a fresh, unopened vial of the compound or to verify the integrity of your current stock using analytical methods such as HPLC-MS.
Step 2: Evaluate Experimental Parameters
Once you have confirmed the integrity of your compound, the next step is to review your experimental setup.
Figure 2: General troubleshooting workflow.
Question: Is my antiviral assay protocol optimal for a covalent inhibitor?
Answer: Covalent inhibitors like this compound have a time-dependent mechanism of action. The duration of incubation can significantly impact the observed potency.
-
Incubation Time: Ensure a sufficient incubation period (e.g., 24-72 hours) to allow for covalent bond formation.
-
Pre-incubation: Consider pre-incubating the cells with this compound before viral infection to allow for target engagement.
Question: Could this compound be unstable in my cell culture medium?
-
Test for Stability: To assess this, you can pre-incubate this compound in your complete cell culture medium for the duration of your experiment (e.g., 48 hours) at 37°C. Then, use this "aged" medium to treat your cells and compare the potency to freshly prepared this compound. A significant loss of potency would suggest instability.
Question: Is it possible that this compound is binding to components in the serum or plasticware?
Answer: Non-specific binding can reduce the effective concentration of the compound available to the cells.
-
Serum Concentration: If using high serum concentrations, consider reducing it, as this compound may bind to serum proteins.
-
Plate Type: Use low-binding plates to minimize adsorption to the plastic.
Step 3: Assess Cell Health and Culture Conditions
The health and characteristics of your cells are crucial for obtaining reliable and reproducible results.
Question: Could my cells be the problem?
Answer: Yes, issues with the cell line can affect the outcome of the assay.
-
Cell Line Authentication: Verify the identity of your cell line (e.g., VeroE6) using short tandem repeat (STR) profiling.
-
Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, as this can alter cellular responses.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Density: The number of cells seeded can influence the effective drug concentration per cell. Ensure you are using a consistent and optimal cell density.
Step 4: Investigate Cellular Mechanisms
If the above steps do not resolve the issue, you may need to investigate more complex cellular mechanisms.
Question: Is it possible that this compound is not entering the cells efficiently or is being actively pumped out?
Answer: Yes, poor cell permeability or active efflux by transporters can lead to low intracellular concentrations of the inhibitor. This compound is a benzothiazole-containing compound, and the cellular uptake of such molecules can vary.
-
Cellular Uptake: While direct measurement of intracellular this compound can be challenging, you can use reporter cell lines or indirect measures of target engagement (see next question) to infer cellular activity.
-
Efflux Pump Inhibitors: You can co-treat the cells with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this restores the potency of this compound.
Question: How can I confirm that this compound is engaging its target, Mpro, inside the cells?
Answer: A Western blot to detect the cleavage of a known Mpro substrate is a direct way to assess the intracellular activity of this compound. The viral polyprotein pp1a is a natural substrate. A reduction in the cleavage of this polyprotein in the presence of this compound would confirm target engagement.
Experimental Protocols
Protocol 1: SARS-CoV-2 Antiviral Assay in VeroE6 Cells
This protocol is for determining the EC50 of this compound against SARS-CoV-2 in VeroE6 cells.
Materials:
-
VeroE6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed VeroE6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions.
-
Infection: In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected (mock) and infected vehicle-treated (virus control) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Assay: Measure cell viability using a luminescent or fluorescent assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the mock and virus controls and plot the results to determine the EC50 value using non-linear regression.
Protocol 2: Western Blot for Mpro Substrate Cleavage
This protocol is to confirm the intracellular activity of this compound by assessing the cleavage of a known Mpro substrate.
Figure 3: Western blot experimental workflow.
Materials:
-
VeroE6 cells
-
This compound
-
SARS-CoV-2
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against an Mpro cleavage product (e.g., anti-NSP5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Infection: Treat VeroE6 cells with varying concentrations of this compound for 2 hours, then infect with SARS-CoV-2 at an MOI of 1.
-
Cell Lysis: After 24 hours post-infection, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: A decrease in the cleaved product (e.g., NSP5) with increasing concentrations of this compound indicates successful target engagement.
By systematically working through these troubleshooting steps and utilizing the provided protocols, you should be able to identify and resolve the cause of low this compound potency in your cell culture experiments. For further assistance, please contact our technical support team.
Technical Support Center: Optimizing TKB245 Concentration for Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TKB245 in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally available small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is an essential enzyme for the replication of the virus.[1][2][3] this compound works by covalently binding to the catalytic cysteine residue (Cys-145) in the active site of Mpro, which blocks the enzyme's activity and halts viral replication.[2]
Q2: What is the optimal concentration of this compound to use in an antiviral assay?
The optimal concentration of this compound will depend on the specific cell line, virus strain, and assay format being used. However, based on published data, a good starting point for cell-based assays is in the nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) in your specific experimental setup.
Q3: How can I determine the cytotoxicity of this compound in my cell line?
A cytotoxicity assay, such as the MTT assay, should be performed in parallel with your antiviral assay.[4] This will determine the concentration of this compound that is toxic to the host cells (CC50). It is important to use concentrations of this compound that are well below the CC50 value to ensure that any observed reduction in viral replication is due to the antiviral activity of the compound and not to cell death.
Q4: What are some common issues encountered when determining the EC50 of this compound?
Common issues include high variability between replicates, a flat dose-response curve, or an EC50 value that is very close to the CC50 value. These issues can arise from problems with cell health, virus titer, compound dilution, or assay timing. Refer to the troubleshooting guide below for specific solutions.
Q5: Against which SARS-CoV-2 variants is this compound effective?
This compound has demonstrated potent activity against a variety of SARS-CoV-2 variants, including Alpha, Beta, Gamma, Delta, Kappa, and Omicron.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in antiviral assay results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and use a consistent seeding protocol for all wells. |
| Inaccurate virus titration. | Re-titer the virus stock to ensure a consistent multiplicity of infection (MOI) is used for each experiment. | |
| Pipetting errors during compound dilution. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. | |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Flat or no dose-response curve | The range of this compound concentrations is too narrow or not appropriate. | Broaden the concentration range tested, ensuring it spans several orders of magnitude around the expected EC50. |
| The incubation time is too short or too long. | Optimize the incubation time to allow for sufficient viral replication in the control wells and for the compound to exert its effect. | |
| The virus inoculum is too high. | A high MOI can overwhelm the cells and mask the effect of the inhibitor. Optimize the MOI to achieve a clear cytopathic effect (CPE) or plaque formation in the control wells. | |
| The compound is not stable under assay conditions. | Check the stability of this compound in your culture medium at 37°C over the course of the experiment. | |
| EC50 value is close to the CC50 value | The compound has a narrow therapeutic window. | This may be an inherent property of the compound in the specific cell line. Consider testing in different cell lines to see if a better therapeutic index can be achieved. |
| Cytotoxicity is interfering with the antiviral readout. | Ensure that the antiviral assay readout is specific for viral replication and not just a measure of cell viability. For example, use a virus-specific reporter gene or quantify viral RNA. | |
| Inconsistent plaque formation in Plaque Reduction Assay | Cell monolayer is not confluent or is unhealthy. | Ensure cells are healthy and form a confluent monolayer before infection. |
| Agarose or methylcellulose overlay is at the wrong concentration or temperature. | Optimize the concentration and temperature of the overlay to ensure it solidifies properly without being toxic to the cells. | |
| Incomplete removal of the virus inoculum. | Carefully aspirate the virus inoculum after the adsorption period to prevent carryover. | |
| High background in MTT Assay | Contamination of cell culture. | Regularly check cell cultures for contamination and use aseptic techniques. |
| Phenol red in the medium. | Use phenol red-free medium for the MTT assay, as it can interfere with the absorbance reading. | |
| Incomplete solubilization of formazan crystals. | Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and incubating for a sufficient amount of time with gentle shaking. |
Quantitative Data for this compound
Table 1: In Vitro Activity of this compound
| Parameter | Value (µM) | Assay Type | Notes |
| IC50 | 0.007 | Enzymatic Assay | Inhibition of SARS-CoV-2 Mpro activity. |
| EC50 | 0.03 | Cell-Based Assay | Inhibition of SARS-CoV-2 replication in VeroE6 cells. |
| EC50 | 0.014 - 0.056 | Cell-Based Assay | Effective against various SARS-CoV-2 variants. |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Assay Type |
| VeroE6 | > 100 | MTT Assay |
| HeLa-ACE2-TMPRSS2 | > 100 | MTT Assay |
| A549-ACE2-TMPRSS2 | > 100 | MTT Assay |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., VeroE6)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This protocol is to determine the 50% effective concentration (EC50) of this compound.
Materials:
-
This compound
-
SARS-CoV-2 virus stock
-
Susceptible cell line (e.g., VeroE6)
-
Complete cell culture medium
-
Infection medium (serum-free or low-serum medium)
-
24-well or 48-well cell culture plates
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Seed cells in 24-well or 48-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare a virus dilution in infection medium that will produce 50-100 plaques per well.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with 100 µL of the virus dilution and incubate for 1 hour at 37°C to allow for virus adsorption.
-
After the adsorption period, remove the virus inoculum.
-
Add 1 mL of the this compound dilutions in overlay medium to the respective wells. Include a virus control (no this compound) and a cell control (no virus, no this compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells by adding 10% formalin and incubating for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the EC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: General workflow for determining the antiviral efficacy of this compound.
References
- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Potential off-target effects of TKB245 in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TKB245 in cellular models. Our goal is to help you identify and understand potential off-target effects to ensure the accurate interpretation of your experimental results.
FAQs & Troubleshooting Guides
Issue 1: Clarifying the Primary Target and Mechanism of Action of this compound
Question: I am using this compound as a kinase inhibitor and observing unexpected results. What is its primary target?
Answer: this compound is a highly potent inhibitor of the SARS-CoV-2 main protease (Mpro), not a kinase inhibitor.[1][2][3] It acts by covalently binding to the active site of Mpro, which is essential for viral replication.[2] Any effects observed on cellular kinases would be considered off-target. Understanding the on-target activity of this compound is crucial for designing experiments and interpreting results correctly.
Issue 2: Experiencing Unexpected Cellular Phenotypes
Question: I am observing a cellular phenotype (e.g., cytotoxicity, changes in cell signaling) that is inconsistent with the inhibition of SARS-CoV-2 Mpro. How can I determine if this is an off-target effect?
Answer: Unexplained cellular phenotypes can arise from off-target activities of any small molecule inhibitor. To investigate this, a systematic approach is recommended:
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare it to the EC50 for on-target Mpro inhibition (EC50 ≈ 0.03 µM in VeroE6 cells).[2][3] A significant rightward shift in the dose-response for the unexpected phenotype suggests it may be an off-target effect.
-
Use of a Structurally Unrelated Mpro Inhibitor: Treat your cells with a structurally different Mpro inhibitor (e.g., nirmatrelvir). If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Control Cell Lines: If possible, use a cell line that does not express the intended target. In the case of this compound, since the target is viral, this would involve comparing uninfected to infected cells. If the phenotype persists in uninfected cells, it is independent of Mpro inhibition.
Issue 3: How can I proactively screen for potential off-target effects of this compound?
Question: Before starting my main experiments, I want to assess the specificity of this compound. What methods are available for off-target profiling?
Answer: Proactive screening for off-target effects is a critical step in drug discovery and validation. Several approaches can be employed:
-
In Vitro Kinase Profiling: To address the initial query about kinase inhibition, you can screen this compound against a broad panel of kinases.[4][5] This will identify any unintended interactions with cellular kinases.
-
Broad Target Binding Assays: Utilize commercially available services that screen compounds against a wide range of receptors, ion channels, and other enzymes to identify potential off-target binding partners.
-
Computational Approaches: In silico methods like molecular docking can predict potential off-target interactions based on the structure of this compound and known protein structures.
Quantitative Data Summary
The following tables provide a summary of the known on-target activity of this compound and a hypothetical example of how to present off-target kinase profiling data.
Table 1: On-Target Activity of this compound against SARS-CoV-2 Mpro
| Parameter | Value (µM) | Cell Line | Reference |
| IC50 (Enzymatic Assay) | 0.007 | - | [2] |
| EC50 (Antiviral Activity) | 0.03 | VeroE6 | [2][3] |
Table 2: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (µM) - On-Target (Mpro) | IC50 (µM) - Off-Target Panel | Selectivity (Fold) |
| SARS-CoV-2 Mpro | 0.007 | - | - |
| Off-Target Kinase A | - | 15 | >2000 |
| Off-Target Kinase B | - | >50 | >7000 |
| Off-Target Kinase C | - | 8 | >1000 |
This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This protocol outlines a systematic approach to identifying and validating potential off-target effects of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol can be used to determine if this compound affects specific signaling pathways.
-
Cell Culture and Treatment: Plate a relevant human cell line (e.g., A549, HEK293) and allow for adherence. Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an appropriate detection reagent and quantify band intensities to determine changes in protein phosphorylation.
Signaling Pathways & Visualizations
On-Target vs. Potential Off-Target Effects
The following diagram illustrates the intended on-target effect of this compound on the SARS-CoV-2 replication cycle and a hypothetical off-target effect on a cellular signaling pathway.
Caption: On-target versus a hypothetical off-target pathway of this compound.
Understanding the distinction between on-target and potential off-target effects is crucial for the accurate interpretation of experimental data when working with this compound. This guide provides a framework for troubleshooting and further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 3. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: TKB245 Cytotoxicity Assessment
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for assessing the cytotoxicity of TKB245, a T-cell engaging bispecific antibody, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an engineered bispecific antibody that creates a direct bridge between a T-cell and a cancer cell.[1] One arm of this compound binds to the CD3 receptor on T-cells, and the other arm binds to a tumor-associated antigen (TAA) on cancer cells.[2][3] This forced proximity induces T-cell activation, leading to the release of cytotoxic granules containing perforin and granzymes, which in turn trigger apoptosis (programmed cell death) in the cancer cell.[2][4] This process mimics the natural cytotoxic T-lymphocyte (CTL) response but is independent of MHC-I presentation on the tumor cell.[2]
Q2: Which cell lines are appropriate for a this compound cytotoxicity assay?
A2: The selection of cell lines is critical for a successful assay. You will need:
-
Target Cells: A cancer cell line that endogenously expresses the specific Tumor-Associated Antigen (TAA) that this compound recognizes. It is crucial to confirm the expression level of the TAA on the cell surface, as this can impact the potency of this compound.
-
Effector Cells: These are the T-cells that will be engaged by this compound to kill the target cells. Commonly used effector cells include Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors, isolated pan T-cells, or specific CD8+ cytotoxic T-lymphocytes. Jurkat cells, an immortalized T-cell line, can also be used, especially for assays measuring T-cell activation.[5]
Q3: What are the most common assays to measure this compound-mediated cytotoxicity?
A3: The most common and reliable methods for quantifying T-cell mediated cytotoxicity include:
-
Lactate Dehydrogenase (LDH) Release Assay: This colorimetric assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[6][7]
-
Chromium-51 (⁵¹Cr) Release Assay: This is a classic and highly sensitive method where target cells are pre-loaded with radioactive ⁵¹Cr. The release of ⁵¹Cr into the supernatant is directly proportional to the number of lysed cells.
-
Flow Cytometry-Based Assays: These assays can provide detailed information about cell death. Target cells can be stained with viability dyes (like Propidium Iodide or 7-AAD) and co-cultured with effector cells. The percentage of dead target cells can then be quantified by flow cytometry.[8][9]
Q4: How should I set up my experimental controls?
A4: Proper controls are essential for interpreting your results. Key controls include:
-
Spontaneous Release (Target Cells Only): Target cells incubated in media alone to measure the baseline level of cell death.
-
Effector Cell Control (Effector Cells Only): Effector cells incubated in media alone to account for any background from the effector cells themselves.
-
Maximum Release (Lysis Control): Target cells treated with a lysis buffer (e.g., Triton X-100) to determine 100% cell death.[10]
-
Isotype Control: An irrelevant bispecific antibody that does not bind to the TAA on the target cells to control for any non-specific effects.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High Background Signal in Spontaneous Release Wells | Cell density is too high, leading to nutrient depletion and cell death. | Optimize the cell seeding density. Ensure you are within the linear range of the assay.[11] |
| Overly vigorous pipetting during cell plating can cause cell damage. | Handle the cell suspension gently during plating.[11] | |
| High inherent LDH activity in the serum used in the culture media. | Reduce the serum concentration to 1-5% or use serum-free media during the assay.[6][12] | |
| Low or No Target Cell Lysis | Target cells do not express sufficient levels of the TAA. | Confirm TAA expression on the target cell line using flow cytometry or western blot. |
| Effector to Target (E:T) ratio is too low. | Perform the assay with a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to find the optimal ratio.[13] | |
| Effector cells (T-cells) are not healthy or activated. | Ensure T-cells are viable and have been properly handled. If using PBMCs, allow for a recovery period after thawing. | |
| High Variability Between Replicate Wells | Inconsistent cell seeding or pipetting. | Ensure a homogenous cell suspension before plating and use calibrated pipettes. |
| Presence of bubbles in the wells of the assay plate. | Be careful to avoid introducing bubbles during pipetting. If present, they can be removed with a sterile needle or by centrifuging the plate briefly.[6] |
Quantitative Data Presentation
The potency of this compound is typically reported as an EC50 value, which is the concentration of the antibody that induces 50% of the maximum cytotoxic response.
Table 1: Example EC50 Values for this compound in Different Target Cell Lines
| Target Cell Line | TAA Expression (MFI) | Assay Type | EC50 (ng/mL) |
| Cell Line A | 55,000 | LDH Release | 0.85 |
| Cell Line B | 12,000 | LDH Release | 15.2 |
| Cell Line C (Negative Control) | <100 | LDH Release | >1000 |
Experimental Protocols
Protocol: LDH Release Cytotoxicity Assay
This protocol outlines the steps for a standard LDH release assay to measure this compound-mediated cytotoxicity.
Materials:
-
Target cells (expressing the TAA)
-
Effector cells (PBMCs or isolated T-cells)
-
This compound and isotype control antibody
-
96-well round-bottom cell culture plates
-
Assay medium (e.g., RPMI + 2% FBS)
-
LDH assay kit (including lysis buffer and reaction mixture)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Harvest and count target and effector cells. Check for viability using a method like trypan blue exclusion.
-
Resuspend both cell types in the assay medium at the desired concentrations.
-
-
Assay Setup:
-
Plate 50 µL of the target cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the isotype control antibody.
-
Add 50 µL of the antibody dilutions to the appropriate wells.
-
Add 50 µL of the effector cell suspension to achieve the desired E:T ratio.
-
For controls, add 50 µL of assay medium instead of effector cells (spontaneous release) or 50 µL of lysis buffer (maximum release).
-
-
Incubation:
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 3 minutes to pellet the cells and facilitate cell-to-cell contact.
-
Incubate the plate for 4-24 hours at 37°C in a humidified CO₂ incubator. The optimal incubation time may need to be determined empirically.
-
-
LDH Measurement:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.[12]
-
Add 50 µL of the stop solution provided in the kit to each well.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of specific cytotoxicity for each experimental well using the following formula:
-
% Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
-
Plot the % cytotoxicity against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for the this compound bispecific antibody.
Caption: Experimental workflow for an LDH cytotoxicity assay.
Caption: Troubleshooting flowchart for common cytotoxicity assay issues.
References
- 1. moffitt.org [moffitt.org]
- 2. Bi-specific T-cell engager - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action and Pharmacokinetics of Approved Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. T-cell Assay — TME Scientific [tmescientific.com]
Improving TKB245 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TKB245 in in vivo experiments. The focus is on improving bioavailability and addressing common challenges encountered during formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Preclinical studies in human liver-chimeric (PXB) mice have shown the oral bioavailability of this compound to be approximately 48%, with an oral half-life of 3.82 hours.
Q2: What are the recommended starting formulations for in vivo studies with this compound?
A2: Two common formulations are suggested for dissolving this compound for in vivo administration. These have been developed to address its poor aqueous solubility.
Q3: this compound is a SARS-CoV-2 Main Protease (Mpro) inhibitor. What is the mechanism of action?
A3: this compound is a potent inhibitor of the SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a viral enzyme essential for the replication of the virus. It functions by cleaving large viral polyproteins into functional non-structural proteins. By inhibiting Mpro, this compound blocks the viral replication cycle.
Q4: Are there any known stability issues with this compound formulations?
A4: While specific stability data for this compound in these formulations is not publicly available, it is general good practice to prepare formulations fresh on the day of dosing. Amorphous solid dispersions, a common form for poorly soluble drugs, can be prone to crystallization in aqueous vehicles over time. It is recommended to visually inspect the formulation for any precipitation before administration.
Troubleshooting Guide
This guide addresses potential issues researchers may face when working with this compound in vivo.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Exceeding the solubility limit in the chosen vehicle.- Temperature changes affecting solubility.- Instability of the formulation over time. | - Ensure the concentration of this compound does not exceed the recommended solubility for the specific formulation.- Prepare formulations fresh before each use.- Gentle warming and sonication can aid in re-dissolving the compound. However, be cautious about potential degradation with excessive heat.- If precipitation persists, consider modifying the vehicle composition, for example, by increasing the percentage of co-solvents like PEG300 or trying alternative surfactants. |
| Difficulty in administering the formulation via oral gavage | - High viscosity of the formulation.- Incorrect gavage technique. | - If the formulation is too viscous, you can try slightly increasing the proportion of saline or using a lower concentration of the drug.- Ensure proper training in oral gavage techniques to prevent injury to the animal. Use appropriate gavage needle size and ensure the animal is properly restrained. |
| Observed toxicity or adverse effects in animals | - Vehicle toxicity, especially at high doses or with repeated administration.- Intrinsic toxicity of this compound at the tested dose. | - Include a vehicle-only control group in your study to differentiate between vehicle effects and compound toxicity. DMSO and Tween-80 can have their own biological effects.- Consider reducing the concentration of DMSO in the formulation if toxicity is suspected. An alternative formulation with 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline has been suggested for sensitive models.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model. |
| Low or variable bioavailability in your in vivo study | - Poor absorption from the gastrointestinal tract.- First-pass metabolism.- Issues with the formulation not maintaining the drug in a dissolved state in the GI tract. | - Explore alternative formulation strategies known to enhance bioavailability of poorly soluble drugs. These include micronization or nanosuspension of the drug powder before formulation, or creating a solid dispersion.- The use of surfactants like Tween 80 can inhibit P-glycoprotein (P-gp) efflux pumps in the gut, potentially increasing absorption of P-gp substrates.- Ensure accurate dosing and minimize stress to the animals, as this can affect gastrointestinal function. |
Experimental Protocols
Protocol 1: this compound Formulation with PEG300 and Tween-80
This protocol yields a clear solution at a concentration of 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until fully incorporated.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: this compound Formulation with Corn Oil
This protocol also yields a clear solution at a concentration of 2.5 mg/mL. This formulation may be suitable for longer-term studies where the stability of PEG-based formulations could be a concern.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly. Use of a vortex mixer is recommended.
-
If needed, sonication can be used to ensure a homogenous solution.
Data Presentation
Table 1: this compound In Vivo Pharmacokinetic Parameters
| Parameter | Value | Species |
| Oral Bioavailability | 48% | Human liver-chimeric (PXB) mice |
| Oral Half-life (t½) | 3.82 hours | Human liver-chimeric (PXB) mice |
Table 2: Recommended this compound Formulations for In Vivo Studies
| Formulation Component | Protocol 1 | Protocol 2 |
| This compound | 2.5 mg/mL | 2.5 mg/mL |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
Visualizations
Signaling Pathway: SARS-CoV-2 Replication Cycle and Inhibition by this compound
Technical Support Center: TKB245 Enzymatic Inhibition Experiments
Welcome to the technical support center for TKB245 enzymatic inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a potent inhibitor of the SARS-CoV-2 main protease (Mpro).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] It functions as a covalent inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[2][3] This irreversible binding inactivates the enzyme, which is essential for viral replication, thereby blocking the production of new viral particles.[4][5]
Q2: I am not observing the expected inhibitory effect of this compound in my in vitro assay. What are some potential causes?
A2: A lack of inhibitory activity can stem from several factors. Firstly, ensure the integrity and activity of your Mpro enzyme preparation, as protein aggregation or degradation can reduce its function.[6] Secondly, verify the concentration and purity of your this compound stock solution. Issues with compound solubility or stability in the assay buffer can also lead to lower than expected potency.[7] Finally, review your assay conditions, including buffer components, pH, and temperature, to ensure they are optimal for Mpro activity and this compound binding.[8]
Q3: My IC50 values for this compound are inconsistent across experiments. What could be causing this variability?
A3: Inconsistent IC50 values are a common issue in enzymatic assays and can be attributed to several factors.[9] Minor variations in experimental conditions such as enzyme and substrate concentrations, incubation times, and DMSO concentration can significantly impact the results.[6] It is also crucial to ensure accurate serial dilutions of the inhibitor. For time-dependent or irreversible inhibitors like this compound, the pre-incubation time of the enzyme with the inhibitor before adding the substrate is a critical parameter that must be kept consistent.[10]
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While this compound is designed to be a specific inhibitor of SARS-CoV-2 Mpro, all small molecule inhibitors have the potential for off-target activities.[11][12][13] It is good practice to assess the selectivity of this compound by testing it against a panel of host cell proteases, particularly those with a cysteine in their active site. This will help to ensure that the observed antiviral effect is due to the specific inhibition of Mpro and not a result of off-target effects on host cellular processes.[14]
Q5: What are the optimal storage and handling conditions for this compound?
A5: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Degraded or aggregated enzyme | Use a fresh aliquot of enzyme and ensure proper storage conditions. Consider running a quality control check of the enzyme stock.[6] |
| Sub-optimal assay conditions | Optimize buffer pH, ionic strength, and temperature. Ensure all necessary co-factors are present.[15] | |
| Inactive substrate | Verify the purity and concentration of the substrate. Use a fresh preparation if necessary.[16] | |
| Inconsistent Inhibitor Potency (IC50 variability) | Inaccurate inhibitor concentrations | Prepare fresh serial dilutions for each experiment using calibrated pipettes.[17] |
| Variable pre-incubation time | For covalent inhibitors like this compound, standardize the pre-incubation time of the enzyme and inhibitor before initiating the reaction with the substrate. | |
| High DMSO concentration | Keep the final DMSO concentration in the assay consistent and as low as possible, typically below 1%.[6] | |
| High Background Signal | Autohydrolysis of substrate | Measure the rate of substrate hydrolysis in the absence of the enzyme and subtract this from all measurements. |
| Assay component interference | Run controls lacking the enzyme or the inhibitor to identify any interfering signals from the buffer components or the compound itself.[6] | |
| Assay Signal Decreases Over Time | Substrate depletion | Ensure that the substrate concentration is not limiting and that the reaction velocity is linear over the course of the measurement.[10] |
| Product inhibition | If the product of the reaction inhibits the enzyme, use initial velocity measurements for analysis.[10] |
Quantitative Data for this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Mpro) | 0.0012 µM | SARS-CoV-2 WK-521 Mpro | [4] |
| IC50 (Mpro) | 0.007 µM | SARS-CoV-2 Mpro | [2][4] |
| EC50 (VeroE6 cells) | 0.03 µM | SARS-CoV-2 in VeroE6 cells | [2][4] |
| EC50 (across variants) | 0.014 - 0.056 µM | Various SARS-CoV-2 strains | [4] |
| Oral Bioavailability | 48% | In vivo mouse model | [2] |
| Oral Half-life | 3.82 hours | In vivo mouse model | [2] |
Experimental Protocols
Detailed Methodology for this compound Enzymatic Inhibition Assay
This protocol is adapted from established methods for assaying SARS-CoV-2 Mpro activity.[18]
1. Reagent Preparation:
- Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
- Enzyme Stock: Recombinant SARS-CoV-2 Mpro, diluted to the desired concentration in assay buffer.
- Substrate Stock: A fluorogenic Mpro substrate, such as a FRET-based peptide, dissolved in DMSO.
- This compound Stock: this compound dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
2. Assay Procedure:
- Prepare serial dilutions of this compound in 100% DMSO.
- Further dilute the this compound serial dilutions into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
- In a 96-well plate, add the diluted this compound solutions or DMSO (for the no-inhibitor control).
- Add the Mpro enzyme solution to each well and incubate for a defined pre-incubation period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen substrate.
3. Data Analysis:
- Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
- Normalize the velocities to the no-inhibitor control (V₀) to obtain the percent inhibition for each this compound concentration.
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.[19][20]
Visualizations
Caption: this compound inhibits SARS-CoV-2 replication by covalently inactivating Mpro.
Caption: A stepwise workflow for troubleshooting enzymatic inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Selectivity filters to edit out deleterious side effects in kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
TKB245 degradation pathways and storage conditions
TKB245 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and potential degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, orally available small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2] Its mechanism involves binding to the active-site cavity of Mpro, resulting in the formation of a covalent bond with the catalytic cysteine residue (Cys145).[1][3] This inhibition of Mpro is crucial as the enzyme is essential for viral replication; by blocking it, this compound effectively halts the replication of SARS-CoV-2 in host cells.[1][4]
Q2: What are the known degradation pathways for this compound?
A2: Specific studies detailing the chemical degradation pathways of this compound under forced conditions (e.g., acid, base, oxidative, photolytic stress) are not extensively available in the provided search results. However, general best practices for handling chemical compounds suggest avoiding strong oxidizing agents, extreme pH, and excessive heat to prevent potential degradation.[5] The carbon-fluorine bond present in this compound is known to be chemically stable, which may enhance the molecule's overall robustness.[3] The primary "pathway" described is its biological mechanism of action, which involves covalent modification of its target, SARS-CoV-2 Mpro.[1]
Q3: How does the stability of this compound compare to other similar compounds?
A3: this compound was developed through the optimization of earlier benzothiazole-containing Mpro inhibitors.[1] The inclusion of fluorine in its structure is intended to enhance properties such as lipophilicity, cell membrane penetration, and oral bioavailability, which is often linked to improved chemical stability of the carbon-fluorine bond compared to a carbon-hydrogen bond.[3]
Storage and Stability
Proper storage is critical to ensure the stability and efficacy of this compound for experimental use.
Q4: What are the recommended storage conditions for this compound solid powder?
A4: To maintain long-term stability, this compound in its solid (powder) form should be stored under specific temperature conditions. Adherence to these guidelines will ensure the compound's integrity over time.
Q5: How should I store stock solutions of this compound?
A5: Once this compound is dissolved in a solvent, its stability is different from the powder form. It is recommended to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[2]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Source |
| Solid (Powder) | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 6 months | [2][4] |
| -20°C | 1 month | [2][4] |
Troubleshooting Guide
Q6: My this compound is not dissolving properly in DMSO. What could be the issue?
A6: Difficulty in dissolving this compound can often be attributed to the quality of the solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can significantly impact the solubility of the product.[2] Always use newly opened, anhydrous DMSO for preparing stock solutions. If dissolution is still slow, gentle warming and/or sonication can be used to aid the process.[4]
Q7: I observed precipitation in my this compound working solution after adding aqueous buffer. How can I fix this?
A7: Precipitation upon addition of aqueous solutions is a common issue with compounds that have low aqueous solubility. The provided protocol for preparing an in vivo working solution is designed to mitigate this by using co-solvents like PEG300 and Tween-80.[4] If precipitation occurs, ensure the solvents are added in the correct order and mixed thoroughly at each step. Applying heat or sonication may also help redissolve the compound.[4] For in vivo experiments, it is always recommended to prepare the working solution freshly on the day of use.[4]
Q8: How long can I use my prepared in vivo working solution?
A8: For optimal results and to ensure the compound's stability, it is strongly recommended to prepare the working solution for in vivo experiments freshly and use it on the same day.[4] If a continuous dosing period exceeds half a month, the formulation with 10% DMSO and 90% Corn oil should be chosen carefully.[4]
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL in DMSO)
Methodology:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of 100 mg/mL.[2]
-
If needed, use an ultrasonic bath to ensure the compound dissolves completely and forms a clear solution.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2][4]
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration
Methodology: This protocol yields a clear working solution of 2.5 mg/mL.[4] The example below is for preparing 1 mL of the final solution.
-
Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix evenly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to adjust the final volume to 1 mL. Mix thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to clarify the solution.[4]
Caption: Decision workflow for the proper storage of this compound based on its form and duration.
Caption: Step-by-step experimental workflow for preparing a 2.5 mg/mL this compound working solution.
References
Validation & Comparative
TKB245 Demonstrates Superior Potency Over Nirmatrelvir Against SARS-CoV-2 Variants
For Immediate Release
[City, State] – [Date] – A new preclinical study reveals that TKB245, a novel small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro), exhibits significantly greater potency against a range of SARS-CoV-2 variants compared to the established antiviral nirmatrelvir. These findings position this compound as a promising candidate for further development as a therapeutic for COVID-19.
The research, published in Nature Communications, highlights the efficacy of this compound in cell-based assays, where it demonstrated potent activity against variants including Alpha, Beta, Gamma, Delta, Kappa, and Omicron.[1][2] In a VeroE6 cell-based assay, this compound achieved a half-maximal effective concentration (EC50) of 0.03 µM, indicating a higher potency than nirmatrelvir in the same experimental setup.[1]
Both this compound and nirmatrelvir target the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), an enzyme crucial for viral replication.[3][4] By inhibiting Mpro, these drugs prevent the virus from producing the proteins it needs to assemble new viral particles. The potent activity of this compound is attributed to its 4-fluorobenzothiazole moiety, which forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1]
Comparative Antiviral Potency
The following table summarizes the in vitro potency of this compound and nirmatrelvir against various SARS-CoV-2 variants. Data is presented as EC50 values (µM), which represent the concentration of the drug required to inhibit viral replication by 50%. Lower EC50 values indicate higher potency.
| SARS-CoV-2 Variant | This compound EC50 (µM) | Nirmatrelvir EC50 (µM) | Cell Line |
| Alpha (B.1.1.7) | 0.014 - 0.056 | Data Not Available | VeroE6 |
| Beta (B.1.351) | 0.014 - 0.056 | Data Not Available | VeroE6 |
| Gamma (P.1) | 0.014 - 0.056 | Data Not Available | VeroE6 |
| Delta (B.1.617.2) | 0.014 - 0.056 | Data Not Available | VeroE6 |
| Kappa (B.1.617.1) | 0.014 - 0.056 | Data Not Available | VeroE6 |
| Omicron (B.1.1.529) | 0.014 - 0.056 | Similar potency to wildtype | VeroE6 |
| WK-521 (Ancestral) | 0.03 | Less potent than this compound | VeroE6 |
Note: Specific EC50 values for nirmatrelvir against each variant in a direct comparative assay with this compound were not detailed in the provided search results. However, it was consistently stated that this compound is significantly more potent.[2]
Mechanism of Action: Targeting the Main Protease
This compound and nirmatrelvir share a common mechanism of action by inhibiting the SARS-CoV-2 main protease (Mpro). This protease is essential for the virus to cleave its polyproteins into functional viral proteins required for replication and assembly. The inhibition of Mpro effectively halts the viral life cycle.
References
- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
Comparative Analysis of TKB245 and TKB248: Novel SARS-CoV-2 Mpro Inhibitors
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two novel, orally available small-molecule inhibitors of the SARS-CoV-2 main protease (Mpro), TKB245 and TKB248. Developed as potential therapeutics for COVID-19, these compounds have demonstrated potent antiviral activity by targeting a crucial enzyme in the viral replication cycle. This document outlines their mechanism of action, comparative efficacy, pharmacokinetic profiles, and detailed experimental protocols to support further research and development.
Introduction and Mechanism of Action
This compound and TKB248 are benzothiazole-containing compounds designed to specifically inhibit the enzymatic activity of the SARS-CoV-2 Mpro. The Mpro is a viral cysteine protease essential for cleaving viral polyproteins into functional non-structural proteins, a critical step in the virus's replication process. Both this compound and TKB248 act as covalent inhibitors, forming a bond with the catalytic cysteine residue (Cys145) in the Mpro's active site.[1] This irreversible binding blocks the protease's function, thereby halting viral replication.[1] Structural analysis has shown that both compounds bind to the active-site cavity of Mpro and promote its dimerization.[1] The key structural difference between the two inhibitors is the substitution of an oxygen atom in this compound with a sulfur atom in TKB248.[2]
Quantitative Performance Data
The following tables summarize the key in vitro and in vivo performance data for this compound and TKB248, providing a direct comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro Efficacy against SARS-CoV-2
| Inhibitor | Target | IC50 (µM) | Cell Line | EC50 (µM) | Antiviral Potency Against Variants (EC50 Range in µM) |
| This compound | SARS-CoV-2 Mpro | 0.007[1] | VeroE6 | 0.03[1] | 0.014 - 0.056 (Alpha, Beta, Gamma, Delta, Kappa, Omicron)[2] |
| TKB248 | SARS-CoV-2 Mpro | 0.074[1] | VeroE6 | 0.22[1] | 0.070 - 0.430 (Alpha, Beta, Gamma, Delta, Kappa, Omicron)[2] |
Table 2: Comparative Pharmacokinetics in Human Liver-Chimeric (PXB) Mice
| Inhibitor | Oral Bioavailability (%) | Oral Half-Life (T½) (hours) | Plasma Concentration Persistence |
| This compound | 48%[1] | 3.82[1] | Good |
| TKB248 | 72%[1] | 4.34[1] | Longest[1] |
| Nirmatrelvir | Not Reported | Not Reported | Shorter than this compound and TKB248[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and TKB248 and a typical experimental workflow for their evaluation.
Figure 1: Mechanism of Action of this compound and TKB248 on the SARS-CoV-2 Replication Cycle.
Figure 2: General Experimental Workflow for the Evaluation of Antiviral Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
SARS-CoV-2 Mpro Enzyme Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
This compound and TKB248 stock solutions in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and TKB248 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant SARS-CoV-2 Mpro in assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor solutions or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 10 µL of the diluted Mpro enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 10 µL of the Mpro FRET substrate solution to each well to a final concentration of 20 µM.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear phase of the fluorescence signal progression.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percentage of Mpro activity against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This protocol describes the evaluation of the antiviral efficacy (EC50) of this compound and TKB248 in a cell-based assay by measuring the inhibition of the virus-induced cytopathic effect (CPE) in VeroE6 cells.
Materials:
-
VeroE6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and TKB248 stock solutions in DMSO
-
96-well, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed VeroE6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound and TKB248 in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. Include uninfected and virus-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the uninfected control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound and TKB248 in a mouse model.
Materials:
-
Human liver-chimeric (PXB) or similar appropriate mouse strain
-
This compound and TKB248 formulated for oral administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer a single oral dose of this compound or TKB248 to a cohort of mice at a specified dosage (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) via a suitable method (e.g., tail vein or saphenous vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and TKB248 in mouse plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (T½).
-
Calculate oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration (if performed).
-
Conclusion
This compound and TKB248 are potent inhibitors of the SARS-CoV-2 main protease with significant antiviral activity against a range of viral variants.[1][2] this compound demonstrates superior in vitro potency with a lower IC50 and EC50.[1] Conversely, TKB248 exhibits a more favorable pharmacokinetic profile with higher oral bioavailability and a longer half-life, leading to more sustained plasma concentrations.[1] The choice between these two inhibitors for further development may depend on the desired balance between in vitro potency and in vivo pharmacokinetic properties. The data and protocols presented in this guide provide a solid foundation for researchers to conduct further comparative studies and advance the development of these promising anti-SARS-CoV-2 therapeutic candidates.
References
A Comparative Analysis of TKB245, Molnupiravir, and Ensitrelvir for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The global effort to develop effective antiviral therapeutics against SARS-CoV-2 has yielded several promising candidates, each with distinct mechanisms of action and efficacy profiles. This guide provides a detailed comparison of three such antiviral agents: TKB245, a novel preclinical candidate, and two authorized drugs, molnupiravir and ensitrelvir. The information presented herein is intended to support researchers and drug development professionals in understanding the comparative landscape of these antivirals.
Mechanism of Action
The three antiviral agents exhibit different modes of inhibiting SARS-CoV-2 replication. This compound and ensitrelvir are protease inhibitors, while molnupiravir is a nucleoside analog that induces viral error catastrophe.
-
This compound: A potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral enzyme crucial for cleaving polyproteins into functional viral proteins required for replication.[2] this compound binds to the active site of Mpro, blocking its enzymatic activity and thereby preventing viral replication.[2][3]
-
Molnupiravir: An oral prodrug of the ribonucleoside analog N-hydroxycytidine (NHC).[4][5] Once inside cells, molnupiravir is converted to its active triphosphate form, NHC-TP.[4][5] The viral RNA-dependent RNA polymerase (RdRp) incorporates NHC-TP into the growing viral RNA strand.[6][7] NHC can mimic both cytidine and uridine, leading to an accumulation of mutations in the viral genome during subsequent replication cycles, a process known as "viral error catastrophe," which ultimately renders the virus non-infectious.[4][8]
-
Ensitrelvir: A non-covalent, non-peptidic oral inhibitor of the SARS-CoV-2 main protease (Mpro).[9][10] Similar to this compound, ensitrelvir targets the substrate-binding pocket of Mpro, inhibiting its activity and preventing the processing of viral polyproteins necessary for replication.[9][10]
Below are diagrams illustrating the signaling pathways for each antiviral.
Caption: Mechanism of action for molnupiravir.
Caption: Mechanism of action for this compound and ensitrelvir.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound, molnupiravir, and ensitrelvir from preclinical and clinical studies.
Table 1: In Vitro Efficacy against SARS-CoV-2
| Antiviral | Assay | Cell Line | SARS-CoV-2 Strain | IC50 (µM) | EC50 (µM) | Source |
| This compound | Mpro Inhibition | - | - | 0.007 | - | [2] |
| Antiviral Activity | VeroE6 | Ancestral | - | 0.03 | [2] | |
| Antiviral Activity | VeroE6 | Alpha, Beta, Gamma, Delta, Kappa, Omicron | - | 0.014 - 0.056 | [2][3] | |
| Molnupiravir (NHC) | Antiviral Activity | Vero 76 | SARS-CoV | - | ~6 (90% viral reduction) | [7] |
| Ensitrelvir | Antiviral Activity | Multiple Cell Lines | Ancestral, Delta, Omicron | Comparable to nirmatrelvir | - | [11][12][13] |
Table 2: In Vivo and Clinical Efficacy
| Antiviral | Study Type | Model/Population | Key Findings | Source |
| This compound | Preclinical | Human ACE2 Knock-in Mice | Blocked replication of Delta and Omicron variants. | [2] |
| Molnupiravir | Phase 2a Clinical Trial | Non-hospitalized adults with COVID-19 | 800 mg dose accelerated SARS-CoV-2 RNA clearance compared to placebo. At day 5, infectious virus was not isolated from any participants receiving 400 or 800 mg of molnupiravir, compared with 11.1% of placebo recipients. | [14] |
| Phase 3 Clinical Trial (MOVe-OUT) | Non-hospitalized, unvaccinated adults with mild-to-moderate COVID-19 | Reduced the risk of hospitalization or death by approximately 30%. | [15] | |
| Ensitrelvir | Phase 2/3 Clinical Trial | Patients with mild-to-moderate COVID-19 | Demonstrated potent antiviral efficacy with a greater reduction in mean viral RNA levels and a higher proportion of participants with negative viral cultures on day 4 compared to placebo. | [16] |
| Phase 2 Clinical Trial | Low-risk outpatients with early symptomatic COVID-19 | On day 3, median viral densities were 2.9-fold lower in the ensitrelvir group compared to patients who received no drug. | [17] | |
| Retrospective Observational Study | Hospitalized COVID-19 patients | The ensitrelvir group had a higher antigen-negative conversion rate and a significantly shorter hospital stay than the molnupiravir group. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of key experimental protocols cited in this guide.
In Vitro Antiviral Activity Assay (General Protocol)
A common method to assess the in vitro efficacy of an antiviral agent is the cell-based antiviral activity assay.
-
Cell Culture: A susceptible cell line (e.g., VeroE6, which expresses the ACE2 receptor) is cultured in appropriate media and conditions.
-
Viral Infection: Cells are infected with a specific strain of SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the antiviral compound. A control group receives a vehicle (e.g., DMSO) without the active drug.
-
Incubation: The treated and infected cells are incubated for a set period (e.g., 24-72 hours) to allow for viral replication.
-
Efficacy Measurement: The extent of viral replication is quantified. This can be done through various methods:
-
Cytopathic Effect (CPE) Assay: The protective effect of the drug against virus-induced cell death is visually assessed or quantified using cell viability assays (e.g., MTS or neutral red uptake).
-
Viral RNA Quantification: The amount of viral RNA in the cell supernatant is measured using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
Viral Titer Assay: The amount of infectious virus particles produced is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
-
-
Data Analysis: The half-maximal effective concentration (EC50), which is the drug concentration that inhibits viral replication by 50%, is calculated from the dose-response curve.
Caption: General workflow for an in vitro antiviral efficacy assay.
Animal Models for In Vivo Efficacy
-
Human ACE2 Knock-in Mice: These are genetically modified mice that express the human angiotensin-converting enzyme 2 (hACE2) receptor, making them susceptible to SARS-CoV-2 infection. This model was used to evaluate the in vivo efficacy of this compound against different SARS-CoV-2 variants.[2]
-
Syrian Hamsters: This animal model is also susceptible to SARS-CoV-2 infection and develops respiratory disease that mimics aspects of human COVID-19. It has been used to compare the in vivo efficacy of ensitrelvir and nirmatrelvir.[11][12][13]
Clinical Trial Protocols (General Overview)
-
Molnupiravir (MOVe-OUT Trial): This was a Phase 3, randomized, placebo-controlled, double-blind trial. It enrolled non-hospitalized, unvaccinated adults with mild-to-moderate COVID-19 who had symptom onset within 5 days and at least one risk factor for severe disease. Participants received either 800 mg of molnupiravir or a placebo orally every 12 hours for 5 days. The primary endpoint was the incidence of hospitalization or death through day 29.[15]
-
Ensitrelvir (Phase 2/3 SCORPIO-HR Trial): This was a randomized, double-blind, placebo-controlled trial in non-hospitalized adults with COVID-19. Participants received either ensitrelvir or a placebo. The primary endpoints included the time to sustained resolution of symptoms and changes in viral RNA levels.[16]
Summary and Conclusion
This compound, molnupiravir, and ensitrelvir represent two distinct and important mechanisms for combating SARS-CoV-2. This compound and ensitrelvir are direct-acting antivirals that target the viral main protease, a critical enzyme for viral replication. Molnupiravir, on the other hand, is a nucleoside analog that induces lethal mutagenesis in the viral genome.
Preclinical data indicates that this compound is a highly potent Mpro inhibitor with activity against a broad range of SARS-CoV-2 variants.[2][3] Molnupiravir has demonstrated clinical efficacy in reducing the risk of hospitalization and death in high-risk, unvaccinated individuals, and it accelerates viral clearance.[14][15] Ensitrelvir has also shown potent antiviral activity in clinical trials, leading to a rapid reduction in viral load and symptom improvement.[16][19]
The choice of an antiviral agent for further development or clinical use will depend on a variety of factors, including its efficacy against circulating variants, safety profile, ease of administration, and potential for resistance development. The data presented in this guide provides a foundation for comparing these three promising antiviral candidates. Further head-to-head clinical trials would be beneficial for a more definitive comparison of their clinical efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molnupiravir - Wikipedia [en.wikipedia.org]
- 9. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants – ScienceOpen [scienceopen.com]
- 10. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A phase 2a clinical trial of molnupiravir in patients with COVID-19 shows accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covid-19: What is the evidence for the antiviral molnupiravir? | The BMJ [bmj.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Trial data show ensitrelvir has potent antiviral activity against COVID-19 | CIDRAP [cidrap.umn.edu]
- 18. Real-World Efficacy of Ensitrelvir in Hospitalized Patients With COVID-19 in Japan: A Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Head-to-Head Comparison of TKB245 and Other Mpro Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel SARS-CoV-2 main protease (Mpro) inhibitor, TKB245, against other prominent Mpro inhibitors, including Nirmatrelvir (a key component of Paxlovid), Ensitrelvir, and the preclinical candidate DC402234. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of performance metrics, experimental protocols, and visual representations of key biological and experimental processes.
Executive Summary
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme for viral replication, making it a prime target for antiviral therapeutics.[1][2] this compound is a potent, orally available small molecule that specifically inhibits the enzymatic activity of SARS-CoV-2 Mpro.[3][4] Preclinical data suggests that this compound exhibits highly potent anti-SARS-CoV-2 activity, in some cases greater than that of other Mpro inhibitors like Nirmatrelvir and Ensitrelvir.[3] This guide will delve into the available data to provide a clear, comparative overview.
Mechanism of Action: Targeting Viral Replication
Mpro inhibitors function by binding to the active site of the main protease, preventing it from cleaving viral polyproteins into the functional proteins necessary for viral replication.[5] This disruption of the viral life cycle effectively halts the proliferation of the virus within the host.[5] this compound, like other inhibitors in this class, forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3]
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected Mpro inhibitors. It is important to note that the data are compiled from various studies and may not be from direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Enzymatic and Antiviral Activity
| Inhibitor | Target | IC50 (µM) | Cell Line | EC50 (µM) | Notes |
| This compound | SARS-CoV-2 Mpro | 0.007[3] | VeroE6 | 0.03[3] | Potency was greater than nirmatrelvir, molnupiravir or ensitrelvir in the same cell-based assay.[3] |
| Nirmatrelvir (in Paxlovid) | SARS-CoV-2 Mpro | 0.0192[6] | Vero E6 | 0.0745 (with MDR1 inhibitor)[7] | EC50 increases significantly in the absence of an MDR1 inhibitor.[7] |
| Ensitrelvir (Xocova) | SARS-CoV-2 Mpro | 0.013[8] | VeroE6/TMPRSS2 | 0.22 - 0.52 (against various Omicron variants)[9] | A non-covalent, nonpeptidic inhibitor.[8] |
| DC402234 | SARS-CoV-2 Mpro | 0.053[10][11][12][13] | - | 0.42[10][11][12][13] | A peptidomimetic compound that has entered Phase I clinical trials.[10][11][12][13] |
Table 2: Pharmacokinetic Properties
| Inhibitor | Oral Half-life (hours) | Oral Bioavailability (%) | Species | Notes |
| This compound | 3.82[3] | 48[3] | Human liver-chimeric (PXB) mice | - |
| Nirmatrelvir (in Paxlovid) | ~6.05 (with Ritonavir)[14] | - | Human | Co-administered with Ritonavir to inhibit metabolism and increase plasma concentrations.[14] |
| Ensitrelvir (Xocova) | - | High oral absorption (97% in rats)[8] | Rat | Favorable drug metabolism and pharmacokinetic profiles for oral dosing.[8] |
| DC402234 | - | Good pharmacokinetic properties and safety in vivo reported.[10][11][12][13] | - | Specific data not available in the reviewed sources. |
Experimental Methodologies
Detailed protocols are crucial for the accurate interpretation and replication of experimental findings. Below are synthesized methodologies for key assays used to evaluate Mpro inhibitors.
Mpro Enzymatic Activity Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Mpro. A common method is a Förster Resonance Energy Transfer (FRET) assay.[15]
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to Mpro activity, and a decrease in the rate in the presence of an inhibitor indicates its potency.[15]
Protocol Outline:
-
Reagent Preparation:
-
Recombinant Mpro is reconstituted in an appropriate assay buffer.
-
A FRET peptide substrate is dissolved in DMSO to create a stock solution.
-
The test inhibitor (e.g., this compound) is serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume of the diluted inhibitor or DMSO (for controls) into the wells.
-
Add the Mpro enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Mpro FRET substrate solution to all wells.
-
Immediately measure the fluorescence kinetics using a plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time.
-
IC50 values are calculated by plotting the inhibitor concentration against the percentage of Mpro activity.
-
Caption: General workflow for an Mpro enzymatic assay.
Cell-Based Antiviral Activity Assay
This assay determines the efficacy of an inhibitor in preventing viral replication in a cellular context.
Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the inhibitor. The antiviral activity is assessed by measuring the extent of virus-induced cytopathic effect (CPE) or by quantifying viral RNA levels.
Protocol Outline:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., VeroE6, A549-ACE2) in 96-well plates.
-
-
Compound Treatment and Infection:
-
Treat the cells with serial dilutions of the inhibitor.
-
Infect the cells with a known titer of a SARS-CoV-2 variant.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication and CPE development.
-
-
Endpoint Measurement:
-
CPE-based: Assess cell viability using a reagent such as CellTiter-Glo.
-
Viral RNA quantification: Extract RNA from the cell supernatant and quantify viral RNA levels using RT-qPCR.
-
-
Data Analysis:
-
EC50 values are calculated by plotting the inhibitor concentration against the percentage of inhibition of CPE or viral RNA replication.
-
Conclusion
The available preclinical data positions this compound as a highly potent inhibitor of SARS-CoV-2 Mpro, with evidence suggesting superior or comparable in vitro efficacy to other prominent Mpro inhibitors.[3] Its favorable pharmacokinetic profile in animal models further supports its potential as an oral therapeutic.[3] Further head-to-head clinical studies are warranted to definitively establish its comparative efficacy and safety profile in humans. The experimental protocols and comparative data presented in this guide offer a valuable resource for the ongoing research and development of effective antiviral therapies against COVID-19.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 4. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS-Developed Anti-SARS-CoV-2 Drug Candidate Enters Clinical Trial in the US----Chinese Academy of Sciences [english.cas.cn]
- 11. Chinese Academy of Sciences [english.cas.cn]
- 12. Headline----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 13. news-medical.net [news-medical.net]
- 14. Nirmatrelvir and COVID-19: development, pharmacokinetics, clinical efficacy, resistance, relapse, and pharmacoeconomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
TKB245 Demonstrates Enhanced Pharmacokinetic Profile Over Nirmatrelvir in Murine Models
For Immediate Release
[City, State] – [Date] – New preclinical data reveals that TKB245, a novel SARS-CoV-2 main protease (Mpro) inhibitor, exhibits a superior pharmacokinetic profile in mice compared to nirmatrelvir, the active component of Paxlovid™. The findings, derived from studies in human liver-chimeric (PXB) and human ACE2-knocked-in mouse models, suggest that this compound may offer a longer duration of action, potentially leading to improved therapeutic outcomes in the treatment of COVID-19.
Researchers investigating novel antiviral agents have identified this compound as a potent inhibitor of the SARS-CoV-2 Mpro, a critical enzyme for viral replication.[1][2] In a direct comparative study using PXB mice, this compound demonstrated a longer plasma persistence than nirmatrelvir following oral administration.[1] This extended exposure is a key indicator of a drug's potential for less frequent dosing and sustained antiviral activity.
Comparative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters for this compound and nirmatrelvir following oral administration in PXB mice is presented below.
| Parameter | This compound | Nirmatrelvir | Reference |
| Oral Half-Life (t½) | 3.82 hours | 1.03 hours | [3] |
| Oral Bioavailability (F) | 48% | 56% | [3] |
The data clearly indicates a significantly longer oral half-life for this compound compared to nirmatrelvir in this mouse model.
Mechanism of Action: Targeting the Viral Main Protease
Both this compound and nirmatrelvir share a common mechanism of action by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease.[1][4][5][6][7][8] Mpro plays a crucial role in the viral life cycle by cleaving polyproteins into functional viral proteins necessary for replication. By inhibiting this enzyme, both drugs effectively halt viral proliferation.
Mechanism of Action of Mpro Inhibitors
Experimental Protocols
The following protocols outline the methodologies employed in the pharmacokinetic and in vivo efficacy studies of this compound and nirmatrelvir in mice.
Pharmacokinetic Study in Human Liver-Chimeric (PXB) Mice
-
Objective: To determine and compare the pharmacokinetic profiles of this compound and nirmatrelvir following intravenous and oral administration.
-
Animal Model: Male PXB mice.[3]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at predetermined time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound and nirmatrelvir were determined using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Parameters such as half-life (t½) and oral bioavailability (F) were calculated from the plasma concentration-time data.[3]
In Vivo Efficacy Study in Human ACE2-Knocked-In Mice
-
Objective: To evaluate the therapeutic efficacy of this compound against SARS-CoV-2 variants.
-
Animal Model: Human ACE2-knocked-in mice.[3]
-
Virus Challenge: Mice were intranasally inoculated with SARS-CoV-2 Delta or Omicron variants (5 × 10^5 PFU).[3]
-
Drug Administration: Two hours post-inoculation, mice were intraperitoneally administered with this compound (100 mg/kg) or a vehicle control.[3]
-
Endpoint: At 48 and 72 hours post-inoculation, mice were euthanized, and lungs were collected to determine infectious viral titers.[3]
Nirmatrelvir Efficacy Study in K18-hACE2 Transgenic Mice
-
Objective: To assess the antiviral activity of nirmatrelvir against SARS-CoV-2.
-
Animal Model: K18-hACE2 transgenic mice.[9]
-
Drug Administration: Mice were treated with nirmatrelvir via oral gavage (150 mg/kg/mouse) starting 4 hours post-infection and every 12 hours thereafter.[9]
-
Sample Analysis: Plasma concentrations of nirmatrelvir were evaluated 4 hours after the last administration.[9] Viral replication in the lungs and nasal turbinates was also assessed.[9]
Comparative Experimental Workflow
Conclusion
The enhanced pharmacokinetic profile of this compound, particularly its longer half-life in mice, positions it as a promising next-generation therapeutic candidate for COVID-19. These preclinical findings warrant further investigation to determine if the observed advantages in animal models translate to improved clinical efficacy and patient convenience in humans. The detailed experimental protocols provided herein offer a transparent foundation for the continued evaluation of this compound and other novel Mpro inhibitors.
References
- 1. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. hACE2 transgenic mouse model for coronavirus (COVID-19) research [jax.org]
- 6. Evaluation of K18-hACE2 Mice as a Model of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of K18- hACE2 Mice as a Model of SARS-CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age associated susceptibility to SARS-CoV-2 infection in the K18-hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
TKB245: A Comparative Analysis of In Vitro Antiviral Activity Against SARS-CoV-2 Delta and Omicron Variants
For Immediate Release
This guide provides a comparative analysis of the in vitro antiviral activity of TKB245, a novel SARS-CoV-2 main protease (Mpro) inhibitor, against the Delta and Omicron variants. The performance of this compound is contrasted with other authorized antiviral agents, including nirmatrelvir, molnupiravir, and ensitrelvir, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants, including both Delta and Omicron. As a covalent inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), this compound targets a crucial enzyme in the viral replication cycle. This mechanism is shared with other prominent antivirals such as nirmatrelvir and ensitrelvir. In contrast, molnupiravir targets the RNA-dependent RNA polymerase (RdRp). Comparative data suggests that this compound exhibits significant potency, positioning it as a promising candidate for further development in the fight against COVID-19.
Comparative In Vitro Antiviral Activity
The following table summarizes the available in vitro efficacy data for this compound and comparator antiviral drugs against the SARS-CoV-2 Delta and Omicron variants. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies across different studies.
| Drug | Target | Variant | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | Cytotoxicity (CC50 in µM) |
| This compound | Mpro/3CLpro | Multiple Variants | Cell-based | VeroE6 | 0.03 | - | >100 |
| (including Delta & Omicron) | Enzymatic | - | - | 0.007 | |||
| Cell-based | Hela-ACE2-TMPRSS2 | - | - | >100 | |||
| Cell-based | A549-ACE2-TMPRSS2 | - | - | >100 | |||
| Nirmatrelvir | Mpro/3CLpro | Delta | Cell-based | - | 0.016 - 0.127 | 0.022 - 0.225 | - |
| Omicron | Cell-based | - | 0.016 | - | - | ||
| Molnupiravir | RdRp | Delta | Cell-based | VeroE6-GFP | Comparable to Omicron | - | - |
| Omicron | Cell-based | VeroE6-GFP | Comparable to Delta | - | - | ||
| Ensitrelvir | Mpro/3CLpro | Delta | Cell-based | VeroE6/TMPRSS2 | - | - | - |
| Omicron (BA.1) | Cell-based | VeroE6/TMPRSS2 | 0.29 | - | - |
Experimental Protocols
The following are generalized protocols for common in vitro antiviral assays used to determine the efficacy of compounds against SARS-CoV-2. Specific parameters may vary between studies.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced cell death.
-
Cell Seeding: A monolayer of susceptible cells (e.g., VeroE6) is seeded in 96-well plates and incubated until confluent.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Infection: The cell monolayer is infected with a standardized amount of SARS-CoV-2 (Delta or Omicron variant).
-
Treatment: The diluted test compound is added to the infected cells. Control wells with no virus, virus only, and a reference antiviral are included.
-
Incubation: The plates are incubated for a period of 3-5 days to allow for viral replication and the development of cytopathic effects.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the neutral red uptake assay or MTT assay. The absorbance is read using a plate reader.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that protects 50% of cells from virus-induced death, is calculated by regression analysis of the dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of a compound to neutralize viral infectivity, observed as a reduction in the number of plaques (areas of cell death).
-
Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6- or 12-well plates.
-
Virus-Compound Incubation: A known amount of virus is incubated with serial dilutions of the test compound for a specified period (e.g., 1 hour) to allow for neutralization.
-
Infection: The cell monolayers are inoculated with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each compound dilution and compared to the virus control. The IC50, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.
Visualizations
Experimental Workflow for In Vitro Antiviral Activity Assessment
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Simplified Signaling Pathway of SARS-CoV-2 Replication and Inhibition
Caption: Inhibition of SARS-CoV-2 replication by Mpro and RdRp inhibitors.
Comparative Analysis of TKB245 Cross-Resistance with Other SARS-CoV-2 Protease Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the cross-resistance profile of TKB245, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), with other authorized or investigational protease inhibitors. The data presented is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antiviral therapeutics for COVID-19.
This compound is a novel, orally available small molecule that covalently binds to the catalytic cysteine (Cys145) in the active site of the SARS-CoV-2 Mpro, an enzyme essential for viral replication.[1] Its high potency against various SARS-CoV-2 variants, including strains of concern, has been established.[1][2] This guide summarizes the available data on its performance against viral strains with mutations known to confer resistance to other Mpro inhibitors.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound in comparison to other protease inhibitors against wild-type SARS-CoV-2 and variants of concern.
Table 1: In Vitro Potency against Wild-Type SARS-CoV-2
| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| This compound | Mpro | Enzymatic | 0.007 | - | - | [1] |
| This compound | SARS-CoV-2 | Cell-based | - | 0.03 | VeroE6 | [1][2] |
| Nirmatrelvir | Mpro / SARS-CoV-2 | Cell-based | - | > this compound's EC50 | VeroE6 | [1] |
| Ensitrelvir | Mpro / SARS-CoV-2 | Cell-based | - | > this compound's EC50 | VeroE6 | [1] |
| Molnupiravir | RdRp / SARS-CoV-2 | Cell-based | - | > this compound's EC50 | VeroE6 | [1] |
Table 2: Antiviral Activity against SARS-CoV-2 Variants of Concern
| Compound | Variant | EC50 (µM) | Cell Line | Reference |
| This compound | Alpha, Beta, Gamma, Delta, Kappa, Omicron | 0.014 - 0.056 | VeroE6 | [2] |
Cross-Resistance Profile
While specific studies directly evaluating the cross-resistance of this compound with a comprehensive panel of nirmatrelvir-resistant mutants are not yet publicly available, the existing data suggests a favorable profile. This compound has demonstrated robust activity against a wide range of SARS-CoV-2 variants, indicating that the mutations present in these strains do not significantly impact its inhibitory potential.[2]
Mutations in the Mpro gene, such as those at positions L50, E166, and T304, have been shown to confer resistance to nirmatrelvir.[3][4] The distinct chemical structure and binding mode of this compound may allow it to overcome the resistance mechanisms associated with these mutations. Further head-to-head studies are required to definitively establish the cross-resistance profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Mpro Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SARS-CoV-2 Mpro.
-
Protein Expression and Purification: The gene encoding for SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is then expressed and purified using affinity and size-exclusion chromatography.
-
Assay Principle: A fluorogenic substrate, which is cleaved by Mpro to produce a fluorescent signal, is used. The rate of the enzymatic reaction is monitored by measuring the increase in fluorescence over time.
-
Procedure:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), salt (e.g., NaCl), and a reducing agent (e.g., DTT).
-
Add a fixed concentration of purified Mpro to the wells of a microplate.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentrations.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect, CPE).
-
Cell Culture: A susceptible cell line (e.g., VeroE6) is cultured in appropriate media and seeded into microplates.
-
Virus Infection: Cells are infected with a known titer of SARS-CoV-2.
-
Procedure:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Plot the cell viability against the compound concentrations.
-
Determine the EC50 value, the concentration at which the compound protects 50% of the cells from virus-induced death.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inhibition of SARS-CoV-2 Mpro.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for determining the cross-resistance profile.
References
- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of TKB245 and Paxlovid: Potency and Efficacy Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat the COVID-19 pandemic has spurred the rapid development of antiviral therapeutics. Among the most promising are small molecule inhibitors targeting the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. This guide provides a detailed comparison of two such inhibitors: TKB245, a novel preclinical candidate, and Paxlovid (a combination of nirmatrelvir and ritonavir), an authorized antiviral treatment. We will delve into their comparative potencies (IC50) and efficacies (EC50) with supporting experimental data and methodologies.
Quantitative Comparison of Inhibitory and Antiviral Activities
The following table summarizes the key inhibitory and effective concentrations of this compound and nirmatrelvir, the active component of Paxlovid, against SARS-CoV-2.
| Parameter | This compound | Nirmatrelvir (in Paxlovid) | Target |
| IC50 | 0.007 µM[1][2][3] | 19.2 nM (0.0192 µM)[4][5][6] | SARS-CoV-2 Main Protease (Mpro) |
| EC50 | 0.03 µM (in VeroE6 cells)[1][2][3][7] | 61.8 nM (0.0618 µM) (in dNHBE cells)[8] | SARS-CoV-2 Antiviral Activity |
| EC50 (vs. Variants) | 0.014 - 0.056 µM[2][3][7][9] | Median EC50 of 25 nM and 88 nM against various Omicron sub-variants[6][10] | Various SARS-CoV-2 Variants |
Note: IC50 (Half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function, while EC50 (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum effect in a cell-based or in vivo assay.
Mechanism of Action: Targeting the Main Protease
Both this compound and nirmatrelvir (the active component of Paxlovid) share a common mechanism of action: they are potent inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[1][2][3][9][11][12][13][14][15][16][17][18][19] This enzyme plays a critical role in the viral life cycle by cleaving polyproteins into functional proteins necessary for viral replication. By blocking Mpro, these drugs prevent the virus from multiplying.
Paxlovid is a combination therapy that includes ritonavir.[11][12][13][15][17][19] Ritonavir does not have activity against SARS-CoV-2 Mpro but acts as a pharmacokinetic enhancer.[16] It inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing nirmatrelvir. This inhibition slows down the breakdown of nirmatrelvir, allowing it to remain in the body at higher concentrations for a longer period, thus enhancing its antiviral efficacy.
Caption: Mechanism of action of this compound and Paxlovid targeting the SARS-CoV-2 main protease.
Experimental Protocols
The IC50 and EC50 values presented in this guide were determined using established biochemical and cell-based assays.
Biochemical Assay for IC50 Determination (Mpro Inhibition)
The inhibitory activity of the compounds against the SARS-CoV-2 main protease is typically evaluated using a fluorescence resonance energy transfer (FRET)-based enzymatic assay.
General Workflow:
-
Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide that is cleaved by Mpro, and the test compounds (this compound or nirmatrelvir).
-
Procedure: The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor. The enzymatic reaction is then initiated by adding the fluorogenic substrate.
-
Detection: The cleavage of the substrate by Mpro results in an increase in fluorescence, which is monitored over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the dose-response curve to a four-parameter logistic equation.
Caption: General workflow for determining the IC50 of Mpro inhibitors.
Cell-Based Assay for EC50 Determination (Antiviral Activity)
The antiviral efficacy of the compounds is assessed in cell culture systems susceptible to SARS-CoV-2 infection.
General Workflow:
-
Cell Culture: Host cells, such as VeroE6 or differentiated normal human bronchial epithelial (dNHBE) cells, are seeded in multi-well plates.[1][2][3][4][7][8]
-
Infection: The cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound.
-
Incubation: The infected cells are incubated for a specific period to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified using methods such as:
-
Plaque reduction assay: Counting the number of viral plaques (areas of cell death).
-
RT-qPCR: Measuring the amount of viral RNA.
-
Immunofluorescence: Detecting viral proteins.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a dose-response curve.
Caption: General workflow for determining the EC50 of antiviral compounds.
Summary and Conclusion
Both this compound and Paxlovid demonstrate potent inhibitory activity against the SARS-CoV-2 main protease and effective antiviral activity in cell-based assays. Based on the available data, this compound exhibits a lower IC50 value in biochemical assays and a lower EC50 value in VeroE6 cells compared to nirmatrelvir. Both compounds are effective against a range of SARS-CoV-2 variants.
It is important to note that Paxlovid's clinical efficacy is well-established, having received regulatory authorization for the treatment of COVID-19.[13] this compound is a promising preclinical candidate that shows significant potential.[1] Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential of this compound. This comparative guide provides a valuable resource for researchers and drug development professionals in the ongoing effort to develop effective and potent antiviral therapies against SARS-CoV-2 and future coronavirus threats.
References
- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. covid-vaccine.canada.ca [covid-vaccine.canada.ca]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. researchgate.net [researchgate.net]
- 8. medicines.org.uk [medicines.org.uk]
- 9. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 13. Paxlovid: A promising drug for the challenging treatment of SARS-COV-2 in the pandemic era - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the science behind PAXLOVID | NextGen Global Brand site - Paxlovid [paxlovid.my]
- 15. Paxlovid (nirmatrelvir and ritonavir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. paxlovidhcp.com [paxlovidhcp.com]
- 17. advpharmacy.com [advpharmacy.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. drugs.com [drugs.com]
Validation of TKB245's antiviral activity in different cell lines
A Comparative Guide to the Antiviral Activity of TKB245 in Various Cell Lines
This guide provides a comprehensive analysis of the antiviral activity of this compound, a novel and potent inhibitor of the SARS-CoV-2 main protease (Mpro). The data presented herein demonstrates the efficacy of this compound in various cell lines and compares its performance with other notable antiviral agents. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of effective COVID-19 therapeutics.
Executive Summary
This compound is an orally available small molecule that demonstrates significant antiviral activity against SARS-CoV-2 by specifically targeting the main protease (Mpro), an enzyme crucial for viral replication.[1][2] In cell-based assays, this compound exhibits potent inhibition of SARS-CoV-2 replication across multiple cell lines, including VeroE6, HeLa-ACE2-TMPRSS2, and A549-ACE2-TMPRSS2.[3][4] Notably, its potency is reported to be greater than that of other well-known antiviral drugs such as nirmatrelvir, molnupiravir, and ensitrelvir.[1][2] this compound acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby blocking its function and disrupting the viral life cycle.[1][5]
Comparative Antiviral Activity
The antiviral efficacy of this compound has been evaluated in several cell lines and compared with other Mpro inhibitors. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Antiviral Activity of this compound and Comparators against SARS-CoV-2
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | VeroE6 | 0.03[1][3] | >100[3][4] | >3333 |
| HeLa-ACE2-TMPRSS2 | Not explicitly stated, but active | >100[3][4] | - | |
| A549-ACE2-TMPRSS2 | Not explicitly stated, but active | >100[3][4] | - | |
| Nirmatrelvir | Multiple cell lines | Comparable to Ensitrelvir[6][7][8][9] | - | - |
| Ensitrelvir | Multiple cell lines | Comparable to Nirmatrelvir[6][7][8][9] | - | - |
| Molnupiravir | - | Less potent than this compound[1] | - | - |
Table 2: Enzymatic Inhibition of SARS-CoV-2 Mpro
| Compound | IC50 (µM) |
| This compound | 0.007[1][3] |
| TKB248 (analog) | 0.074[1][3] |
Mechanism of Action: Targeting the Viral Replication Engine
This compound inhibits SARS-CoV-2 replication by targeting the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro plays an essential role in the viral life cycle by cleaving large polyproteins (pp1a and pp1ab) translated from the viral RNA into functional non-structural proteins (NSPs).[5][10] These NSPs are vital for the formation of the viral replication and transcription complex (RTC), which is responsible for replicating the viral genome and transcribing its genes.[3][11]
By binding to the active site of Mpro, this compound prevents this proteolytic processing, thereby halting the production of functional NSPs and effectively shutting down viral replication.[12]
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).
Experimental Protocols
The following are generalized protocols for the key experiments used to validate the antiviral activity of this compound.
Cell-Based Antiviral Assay (EC50 Determination)
This assay determines the concentration of a compound required to inhibit viral replication by 50% in a cellular context.
Caption: General workflow for a cell-based SARS-CoV-2 antiviral assay.
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line (e.g., VeroE6, A549-ACE2, etc.) in 96-well microplates at a predetermined density and incubate overnight to form a monolayer.
-
Compound Preparation: Prepare a series of dilutions of the test compound (this compound) and control drugs in an appropriate cell culture medium.
-
Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of SARS-CoV-2.
-
Incubation: Incubate the plates for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in the untreated virus control wells.
-
Quantification of Antiviral Activity: The antiviral effect can be quantified by various methods, such as:
-
Crystal Violet Staining: To visualize cell viability and CPE.
-
MTT or CellTiter-Glo Assay: To quantify cell viability.
-
RT-qPCR: To measure the reduction in viral RNA levels.
-
Plaque Reduction Assay: To determine the reduction in infectious virus particles.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mpro Enzymatic Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Mpro.
Caption: Workflow for a typical SARS-CoV-2 Mpro enzymatic inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare an assay buffer containing all necessary components for optimal Mpro activity. Purified recombinant Mpro and a specific fluorogenic substrate are required.
-
Compound Dilution: Create a serial dilution of this compound and control inhibitors in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the Mpro enzyme to wells containing the diluted compounds and allow them to pre-incubate for a specified time to permit binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Measure the fluorescence signal at regular intervals. The cleavage of the substrate by active Mpro results in an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
This compound has emerged as a highly promising preclinical candidate for the treatment of COVID-19. Its potent and specific inhibition of the SARS-CoV-2 main protease, coupled with its favorable activity across multiple cell lines, underscores its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and related Mpro inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.7. Antiviral activity assay for SARS-CoV-2 [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 6. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for TKB245: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like TKB245 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is identified as a potent inhibitor of the SARS-CoV-2 Main Protease (Mpro). As with any active laboratory chemical, adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes best practices for the disposal of similar laboratory chemicals, drawing upon safety data for comparable compounds.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to have a comprehensive understanding of its potential hazards. Based on SDS information for analogous research compounds, this compound should be handled with caution.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of chemical waste from laboratories. Always consult your institution's specific waste disposal protocols and local regulations.
-
Segregation of Waste:
-
Properly segregate waste containing this compound from other laboratory waste streams.
-
Use a designated, clearly labeled, and leak-proof waste container for all solid and liquid waste contaminated with this compound.
-
-
Solid Waste Disposal:
-
This includes contaminated consumables such as gloves, pipette tips, and paper towels.
-
Place all solid waste into a designated, sealed, and puncture-resistant container.
-
The container must be clearly labeled with "Hazardous Chemical Waste" and the name "this compound".
-
-
Liquid Waste Disposal:
-
This includes unused solutions of this compound or solvent washes from contaminated glassware.
-
Collect all liquid waste in a sealed, non-reactive, and leak-proof container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the name "this compound," and the solvent(s) used.
-
Do not mix incompatible waste streams.
-
-
Decontamination of Glassware:
-
Rinse all glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the solvent rinsate as hazardous liquid waste.
-
After rinsing, the glassware can be washed with soap and water.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for disposal as hazardous chemical waste.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all institutional and regulatory guidelines.
-
Quantitative Data Summary
The following table summarizes typical hazard classifications for compounds similar to this compound, based on available Safety Data Sheets for other laboratory research chemicals.
| Hazard Category | Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Serious Eye Damage/Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Category 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols
Handling and Preparation of this compound Stock Solutions:
-
Pre-operation: Don all required personal protective equipment (gloves, lab coat, safety glasses). Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (as specified in the experimental protocol) to the this compound powder. Mix gently until the solid is completely dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature, protected from light.
This compound Mechanism of Action: Inhibition of SARS-CoV-2 Mpro
This compound functions as an inhibitor of the SARS-CoV-2 Main Protease (Mpro), also known as 3CLpro. This enzyme is critical for the life cycle of the virus, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins that are essential for viral replication. By inhibiting Mpro, this compound effectively blocks the viral replication process.
Caption: this compound inhibits the SARS-CoV-2 Main Protease (Mpro), preventing the cleavage of viral polyproteins and halting the viral replication cycle.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
